molecular formula C9H12O2 B7770306 2-(3-Methylphenoxy)ethanol CAS No. 37281-57-5

2-(3-Methylphenoxy)ethanol

Cat. No.: B7770306
CAS No.: 37281-57-5
M. Wt: 152.19 g/mol
InChI Key: FDBXUXVQIOQYIX-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)ethanol is an organic chemical compound of significant interest in industrial and biological research. This compound is structurally analogous to the widely used preservative Phenoxyethanol (2-Phenoxyethanol) but features a methyl substitution on the phenyl ring, which may alter its physicochemical and biological properties. As an ether alcohol, it is characterized by the presence of both ether and alcohol functional groups, a structure known to contribute to antimicrobial efficacy. Researchers investigate this compound primarily for its potential as a preservative agent in various formulations. Similar to Phenoxyethanol, which is approved for use in cosmetics and pharmaceuticals at concentrations up to 1% and is effective against various Gram-negative and Gram-positive bacteria and yeasts like Candida albicans, this methylated analog may offer a modified spectrum of activity or enhanced properties. Its mechanism of action is believed to involve the uncoupling of oxidative phosphorylation and competitive inhibition of malate dehydrogenase, disrupting microbial energy production. Beyond its antimicrobial applications, this compound serves as a valuable solvent and chemical intermediate in research settings. Its structure makes it useful for studying the synthesis of more complex molecules, such as polymers or other derivatives, where its solubility profile can be advantageous. It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive safety data specific to this compound should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)ethanol
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InChI

InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
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InChI Key

FDBXUXVQIOQYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID6065559
Record name Ethanol, 2-(3-methylphenoxy)-
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Molecular Weight

152.19 g/mol
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CAS No.

13605-19-1, 37281-57-5
Record name 2-(3-Methylphenoxy)ethanol
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Record name 2-(3-Tolyloxy)ethanol
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Record name 2-(m-tolyloxy)ethanol
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Record name Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy
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Record name 2-(3-Tolyloxy)ethanol
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methylphenoxy)ethanol (CAS 13605-19-1) represents a critical intermediate in the synthesis of pharmaceutical agents and a functional analog to the widely used preservative 2-phenoxyethanol. Distinguished by the meta-methyl substitution on the aromatic ring, this compound exhibits enhanced lipophilicity compared to its non-methylated parent, influencing its partition coefficient and membrane permeability profiles. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis methodologies, and applications in drug development, designed for researchers requiring high-fidelity data for experimental design and regulatory filing.

Chemical Identity & Structural Analysis

The structural integrity of this compound hinges on the stability of its ether linkage and the reactivity of its primary alcohol tail. The meta-positioning of the methyl group introduces steric and electronic effects that differentiate it from its ortho and para isomers, affecting metabolic stability and receptor binding affinities.

Table 1: Chemical Identification Matrix

ParameterDetail
IUPAC Name This compound
Common Synonyms Ethylene glycol mono-m-tolyl ether; 3-Methylphenoxyethanol
CAS Registry Number 13605-19-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES Cc1cccc(OCCO)c1
InChI Key FFWXHQFJNOGDJE-UHFFFAOYSA-N
Structural Class Glycol Ether / Phenolic Ether

Physicochemical Property Landscape

Understanding the physicochemical boundaries of this compound is essential for process optimization and formulation. The data below synthesizes experimental values with high-confidence predicted models where specific experimental data is proprietary or sparse.

Table 2: Critical Physicochemical Parameters

PropertyValue / RangeContext & Implications
Physical State Liquid (at 20°C)Colorless to pale yellow; low viscosity facilitates pumping.[1]
Boiling Point 104–105 °C @ 3 mmHgHigh boiling point at atm pressure (~245–255 °C est.) requires high-vacuum distillation for purification.
Density 1.07 g/cm³Slightly denser than water; distinct phase separation in aqueous extraction.
Refractive Index (

)
1.5320High index characteristic of aromatic rings; useful for purity checks.
LogP (Octanol/Water) 1.37 – 1.65Moderate lipophilicity; indicates good membrane permeability but limited aqueous solubility compared to phenoxyethanol.
Water Solubility Moderate (~5–10 g/L est.)The hydrophobic tolyl group reduces solubility relative to phenoxyethanol (~26 g/L).
pKa ~14.8 (Alcohol)The phenolic pKa is masked by etherification; behaves as a neutral alcohol in physiological pH.
Flash Point >100 °CClassified as a combustible liquid (Class IIIB); low flammability risk under standard lab conditions.
Property-Function Logic

The following diagram illustrates how the physicochemical attributes of this compound dictate its behavior in biological and chemical systems.

PropertyLogic Struct Structure: m-Tolyl Ether + Alcohol LogP LogP (~1.4) Lipophilicity Struct->LogP BP High Boiling Point (>240°C) Struct->BP Sol Solubility Profile (Org > Aq) LogP->Sol Bio Bioavailability: Membrane Crossing LogP->Bio App1 Application: Extraction Solvent BP->App1 Low Volatility Sol->App1 App2 Application: Drug Intermediate Bio->App2

Figure 1: Correlation between structural features, physicochemical properties, and downstream applications.

Spectral Characteristics

Accurate identification requires recognizing specific spectral fingerprints. The meta-substitution pattern is the key differentiator in NMR analysis.

  • Infrared Spectroscopy (IR):

    • 3300–3400 cm⁻¹: Broad O-H stretching vibration (intermolecular H-bonding).

    • 2850–2950 cm⁻¹: C-H stretching (aromatic and aliphatic).

    • 1580–1600 cm⁻¹: Aromatic C=C ring stretching.

    • 1240–1260 cm⁻¹: Asymmetric C-O-C stretching (aryl alkyl ether).

    • 1050 cm⁻¹: Primary alcohol C-O stretch.

    • 690–780 cm⁻¹: meta-substituted benzene ring deformation.

  • ¹H NMR (Characteristic Shifts in CDCl₃):

    • δ 7.1–7.2 (1H, t): Aromatic proton at C5 (pseudo-triplet).

    • δ 6.7–6.8 (3H, m): Aromatic protons at C2, C4, C6.

    • δ 4.0–4.1 (2H, t): -O-CH ₂-CH₂-OH (Ether-adjacent methylene).

    • δ 3.9–4.0 (2H, t): -O-CH₂-CH ₂-OH (Alcohol-adjacent methylene).

    • δ 2.35 (3H, s): Ar-CH ₃ (Methyl group).

    • δ ~2.5 (1H, br s): -OH (Exchangeable).

Synthesis & Manufacturing Protocols

While Williamson ether synthesis (m-cresol + 2-chloroethanol) is a traditional route, the Ethylene Carbonate (EC) Alkylation method is preferred for its "green" chemistry profile, avoiding chlorinated reagents and generating only CO₂ as a byproduct.

Protocol: Catalytic Hydroxyethylation of m-Cresol

Objective: Synthesis of this compound via ring-opening of ethylene carbonate.

Reagents:

  • m-Cresol (1.0 eq)

  • Ethylene Carbonate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Iodide (KI) (0.02 eq, Catalyst)

  • Solvent: Xylene (optional, for azeotropic removal of water if necessary) or solvent-free (neat).

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas bubbler (to monitor CO₂ evolution).

  • Charging: Charge m-cresol and the catalyst (K₂CO₃) into the reactor. Heat to 100°C to ensure catalyst dispersion.

  • Addition: Add ethylene carbonate gradually. The reaction is endothermic initially but requires heat to sustain decarboxylation.

  • Reaction: Heat the mixture to 140–150°C . Evolution of CO₂ gas indicates reaction progress. Maintain temperature until gas evolution ceases (approx. 4–6 hours).

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC until m-cresol is <1%.

  • Work-up:

    • Cool the reaction mass to 60°C.

    • Add toluene and wash with 5% NaOH solution (to remove unreacted m-cresol).

    • Wash the organic layer with brine until neutral pH.

    • Dry over anhydrous Na₂SO₄.

  • Purification: Distill the crude oil under high vacuum (1–3 mmHg). Collect the fraction boiling at 104–105°C .

Synthesis Reactants m-Cresol + Ethylene Carbonate (Cat: K2CO3) Heat Heat to 145°C (CO2 Evolution) Reactants->Heat Monitor Monitor: CO2 Cessation & TLC Check Heat->Monitor Quench Cool & Dilute (Toluene/Water) Monitor->Quench Wash Alkaline Wash (5% NaOH) Removes unreacted Cresol Quench->Wash Distill Vacuum Distillation (104-105°C @ 3mmHg) Wash->Distill Product Final Product: This compound Distill->Product

Figure 2: Green synthesis pathway utilizing ethylene carbonate to minimize halogenated waste.

Applications in Drug Development

The utility of this compound extends beyond simple solvation.[2]

  • API Intermediate: It serves as a precursor for various aryloxy-propanolamines (beta-blockers) and antihistamines where the meta-methyl group provides specific steric locking in the receptor pocket.

  • Preservative Systems: As a lipophilic analog of phenoxyethanol, it is investigated in topical formulations to enhance antimicrobial efficacy against Gram-positive bacteria, leveraging its higher LogP to penetrate bacterial cell walls more effectively.

  • Anesthetic Pharmacophore: The structural motif mimics lidocaine-like local anesthetics; derivatives are often screened for sodium channel blocking activity.

Safety, Stability & Handling

Signal Word: WARNING

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[3]

Stability Profile:

  • Chemical Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents (e.g., permanganates, perchlorates) which can oxidize the alcohol to the corresponding carboxylic acid or aldehyde.

  • Storage: Store in a cool, dry place under nitrogen atmosphere if possible to prevent slow auto-oxidation of the ether linkage over prolonged periods (formation of peroxides is rare but possible in ethers).

  • Degradation: Thermal decomposition releases carbon monoxide and acrid smoke.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-(3-methylphenoxy)- Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: this compound (CID 83611).[2] National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-phenoxyethanol (Read-across data for physicochemical properties). Available at: [Link]

Sources

2-(3-Methylphenoxy)ethanol: Physicochemical Profiling and Synthetic Utility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methylphenoxy)ethanol (CAS 13605-19-1), also known as Ethylene glycol m-tolyl ether , is a specialized aromatic ether alcohol serving as a critical intermediate in organic synthesis and a functional agent in aquaculture anesthesia.[1] Structurally analogous to the widely used preservative and anesthetic 2-phenoxyethanol (2-PE), the introduction of a methyl group at the meta position of the benzene ring significantly alters its lipophilicity and pharmacodynamic profile.

This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, industrial synthesis routes, applications in drug development and aquaculture, and analytical characterization standards. It is designed for researchers requiring high-fidelity data for experimental design and regulatory compliance.

Part 1: Chemical Identity & Physicochemical Profile

The physicochemical attributes of this compound are defined by the balance between its hydrophilic hydroxyethyl tail and the lipophilic m-tolyl headgroup. This amphiphilic nature dictates its solubility, membrane permeability, and utility as a solvent or anesthetic agent.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Registry Number 13605-19-1
IUPAC Name This compound
Synonyms Ethylene glycol mono-m-tolyl ether; 3-Methylphenoxyethanol; m-Tolyloxyethanol
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 104–105 °C at 3 mmHg; ~245 °C at 760 mmHg
Density 1.073 g/cm³ (at 20 °C)
Refractive Index (

)
1.5320
LogP (Octanol/Water) ~1.9 (Predicted)
Solubility Soluble in alcohols, ether, chloroform; Sparingly soluble in water

Expert Insight on Lipophilicity: The addition of the methyl group at the meta position increases the partition coefficient (LogP) relative to unsubstituted 2-phenoxyethanol (LogP ~1.2). This enhanced lipophilicity facilitates greater blood-brain barrier (BBB) penetration, theoretically increasing its potency as a central nervous system (CNS) depressant in anesthetic applications compared to its parent compound.

Part 2: Synthesis & Manufacturing Protocols

Industrial and laboratory synthesis of this compound primarily relies on the hydroxyethylation of m-cresol. Two primary pathways are utilized depending on scale and available reagents: the Ethylene Oxide Ring-Opening (Industrial) and the Williamson Ether Synthesis (Laboratory).

Pathway A: Ethylene Oxide Ring-Opening (Industrial Standard)

This atom-economical route involves the base-catalyzed addition of ethylene oxide to m-cresol. It is preferred for large-scale manufacturing due to the absence of salt byproducts.

  • Reagents: m-Cresol, Ethylene Oxide, KOH (catalyst).

  • Conditions: 140–160 °C, pressurized reactor.

  • Mechanism: Nucleophilic attack of the phenoxide ion on the epoxide ring.

Pathway B: Williamson Ether Synthesis (Laboratory Scale)

For smaller batches or when handling gaseous ethylene oxide is impractical, the reaction of m-cresol with 2-chloroethanol (ethylene chlorohydrin) is employed.

  • Reagents: m-Cresol, 2-Chloroethanol, NaOH/K₂CO₃.

  • Conditions: Reflux in aqueous ethanol or DMF.

  • Mechanism: S_N2 displacement of the chloride by the phenoxide anion.

Visualization of Synthetic Pathways

SynthesisPathways cluster_RouteA Route A: Industrial (Atom Economy) cluster_RouteB Route B: Laboratory (Williamson) Cresol m-Cresol (Precursor) Base Base Catalyst (KOH / NaOH) Cresol->Base IntermediateA Transition State (Ring Opening) Cresol->IntermediateA + Ethylene Oxide IntermediateB Transition State (SN2 Displacement) Cresol->IntermediateB + 2-Chloroethanol EO Ethylene Oxide Base->EO Chloro 2-Chloroethanol Base->Chloro Product This compound (CAS 13605-19-1) IntermediateA->Product IntermediateB->Product - HCl

Figure 1: Dual synthetic pathways for this compound via epoxide ring-opening and halide displacement.

Part 3: Applications in Life Sciences & Drug Development[3]

Anesthetic Efficacy in Aquaculture

This compound acts as a general anesthetic for poikilotherms (fish and amphibians). It functions similarly to 2-phenoxyethanol but with distinct pharmacokinetic properties due to the methyl substituent.

  • Mechanism of Action: Modulation of GABA_A receptors and blockade of voltage-gated sodium channels, leading to CNS depression.

  • Potency & Toxicity: Research indicates that alkyl-substituted phenoxyethanols often exhibit higher potency than the parent compound. However, the meta-methyl isomer must be dosed carefully to avoid respiratory failure (medullary collapse) before surgical anesthesia is reached.

  • Protocol for Use:

    • Induction: Prepare a stock solution (e.g., 10% in ethanol). Dilute to a final concentration of 200–400 mg/L in tank water.

    • Monitoring: Observe loss of equilibrium (Stage 2) and cessation of opercular movement (Stage 3).

    • Recovery: Transfer to fresh, aerated water immediately upon procedure completion.

Pharmaceutical Intermediate

The compound serves as a "privileged scaffold" linker in medicinal chemistry. The hydroxyethyl chain provides a handle for further functionalization (e.g., conversion to a bromide or tosylate), allowing the attachment of the m-tolyloxy moiety to larger pharmacophores.

  • Target Classes: Synthesis of aryloxyalkylamines (potential cardiovascular agents) and PPAR agonists.

  • Metabolic Stability: The meta-methyl group blocks metabolic oxidation at that position, potentially altering the half-life of drugs incorporating this moiety compared to unsubstituted analogs.

Part 4: Analytical Characterization

Validating the identity and purity of CAS 13605-19-1 is essential for regulatory compliance.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Absorption maximum of the aromatic ring).

  • Retention Time: Expect elution after 2-phenoxyethanol due to increased hydrophobicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides a definitive fingerprint.

  • Solvent: CDCl₃.

  • Key Signals:

    • δ 2.33 ppm (s, 3H): Methyl group attached to the aromatic ring (Ar-CH₃).

    • δ 3.95 ppm (t, 2H): Methylene group adjacent to the hydroxyl (-CH₂-OH).

    • δ 4.08 ppm (t, 2H): Methylene group adjacent to the ether oxygen (Ar-O-CH₂-).

    • δ 6.7–7.2 ppm (m, 4H): Aromatic protons (pattern characteristic of meta-substitution).

Part 5: Safety, Toxicology & Handling

While this compound is valuable, it poses specific hazards. Adherence to safety protocols is non-negotiable.

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H315: Causes skin irritation.

Metabolic Fate

Upon ingestion or absorption, the compound undergoes metabolism primarily in the liver.[2]

  • Oxidation: The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to an aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to (3-Methylphenoxy)acetic acid .

  • Excretion: The acid metabolite is excreted via the kidneys, often as a glucuronide conjugate.

Handling Protocol
  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors, which may cause CNS depression (dizziness, drowsiness).

  • Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83611, this compound. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound. ECHA. Available at: [Link]

  • Turan, C., et al. (2017). Anesthetic effects of 2-phenoxyethanol on Munzur trout fingerlings. Journal of Fisheries. Available at: [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: this compound. Environmental Protection Agency. Available at: [Link]

Sources

Section 1: The Core Moiety: Understanding Phenoxyethanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogues of 2-(3-Methylphenoxy)ethanol for Advanced Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound and its structural analogues. We will delve into the synthesis, characterization, and potential therapeutic applications of this chemical family, moving beyond simple data recitation to explain the causal reasoning behind experimental design and analytical validation.

The phenoxyethanol scaffold, a phenoxy group linked to an ethanol moiety via an ether bond, is a versatile and prevalent structure in chemical and pharmaceutical sciences. The parent compound, 2-phenoxyethanol, is widely utilized as an antimicrobial preservative in cosmetics and topical formulations due to its broad-spectrum activity against bacteria and yeasts.[1][2] Its stability, low volatility, and efficacy across a wide pH range make it a reliable excipient.[3]

The subject of this guide, this compound (CAS 13605-19-1), is a specific analogue featuring a methyl group at the meta position of the phenyl ring.[4][5] This substitution subtly alters its physicochemical properties, influencing its potential applications in organic synthesis and as a building block for more complex pharmaceutical agents.[4] Understanding the foundational chemistry of these core molecules is critical before exploring the synthesis and application of novel analogues.

Physicochemical Properties of Core Compounds

Systematic modification of the phenoxy ring allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability. A comparison of the parent compound with its methylated analogues illustrates this principle.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (o/w)Water Solubility (mg/L)
2-Phenoxyethanol122-99-6C₈H₁₀O₂138.16245.21.1626,700
This compound13605-19-1C₉H₁₂O₂152.19104-105 @ 3mmHg[4]~1.6-1.8 (est.)Lower than Phenoxyethanol (est.)
2-(4-Methylphenoxy)ethanol31691-23-3C₉H₁₂O₂152.19261.19 (est.)[6]1.65[6]9,407[6]
2-(2-Methoxyphenoxy)ethanol18181-71-0C₉H₁₂O₃168.19276.5[7]~1.0 (est.)Higher than methylated analogues (est.)

Data compiled from multiple sources. Estimated (est.) values are derived from chemical principles where direct experimental data was not found.

The addition of a methyl group, as seen in the 3- and 4-methyl analogues, increases the molecular weight and the octanol-water partition coefficient (LogP), indicating higher lipophilicity and generally lower water solubility.[6] This shift is a key consideration in drug design for modulating membrane permeability and target engagement.

Section 2: Synthesis of 2-(Aryloxy)ethanol Analogues: A Validated Approach

The most reliable and versatile method for synthesizing 2-(phenoxy)ethanol and its analogues is the Williamson ether synthesis. This protocol is robust, scalable, and adaptable to a wide range of substituted phenols.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a generic 2-(aryloxy)ethanol from a substituted phenol and a 2-haloethanol. The causality behind this choice is its high efficiency and the commercial availability of diverse starting materials. The use of a phase-transfer catalyst can be incorporated to enhance reaction rates for less reactive phenols.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the substituted phenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution.[8] The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. K₂CO₃ is a safer, less reactive choice for general applications.

  • Nucleophilic Attack: Slowly add 2-chloroethanol or 2-bromoethanol (1.1 eq) to the reaction mixture. The reaction is typically heated to 80-100°C to facilitate the Sₙ2 reaction between the phenoxide and the haloethanol.[8]

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), staining with an appropriate agent like potassium permanganate. The disappearance of the starting phenol indicates reaction completion, typically within 4-12 hours.

  • Workup and Extraction: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the inorganic base and residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified.

Purification and Characterization Workflow

Purification is critical to ensure the removal of unreacted starting materials and byproducts. The choice of method depends on the scale and purity requirements.

Workflow Diagram:

G cluster_purification Purification Protocol cluster_characterization Structural Characterization crude Crude Product (Post-Extraction) flash_chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude->flash_chrom Primary Purification (for oils/close impurities) cryst Crystallization (e.g., from Ethyl Acetate/Hexane) crude->cryst Alternative/Final Purification (for solids) purity_check Purity Assessment (HPLC/GC-MS) flash_chrom->purity_check cryst->purity_check pure_prod Purified Product purity_check->pure_prod Purity >95% nmr ¹H and ¹³C NMR Spectroscopy pure_prod->nmr Confirm connectivity ms Mass Spectrometry (MS) pure_prod->ms Confirm molecular weight ir Infrared (IR) Spectroscopy pure_prod->ir Confirm functional groups (O-H, C-O ether) cluster_membrane Neuronal Membrane receptor GABA-A Receptor (Ligand-gated Ion Channel) influx Chloride (Cl⁻) Influx receptor->influx Channel Opens analogue Phenoxyethanol Carbamate Analogue analogue->receptor Binds to allosteric site gaba GABA gaba->receptor Binds to orthosteric site hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Neuronal Inhibition (Anxiolytic/Sedative Effect) hyperpolarization->inhibition

Sources

environmental fate of glycol ethers like 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Fate of 2-(3-Methylphenoxy)ethanol

Introduction

Glycol ethers represent a broad class of organic solvents utilized across numerous industrial and commercial applications, from chemical synthesis to inclusion in pharmaceutical formulations[1]. Their amphiphilic nature, imparting solubility in both aqueous and organic media, is key to their utility but also central to their environmental behavior upon release. This guide provides a detailed examination of the environmental fate of a specific glycol ether, this compound (CAS 13605-19-1).

As a senior application scientist, it is crucial to acknowledge that while this compound is used in organic synthesis and pharmaceutical production, publicly available, direct experimental data on its environmental characteristics is limited[1]. Therefore, this guide employs a scientifically rigorous approach, integrating the available data for this compound with read-across data from structurally analogous and well-studied glycol ethers. This methodology allows for a robust predictive assessment of its environmental distribution, degradation, and ecotoxicological profile, providing researchers and drug development professionals with a comprehensive understanding grounded in established principles of environmental science.

Physicochemical Properties and Predicted Environmental Distribution

A substance's intrinsic physical and chemical properties are the primary determinants of its behavior and partitioning within the environment. For this compound, these properties suggest a principal distribution into aqueous and soil compartments.

Core Properties

The known properties of this compound and its close structural analogs are summarized below. This data is foundational for modeling its environmental transport and fate.

PropertyThis compound2-(4-Methylphenoxy)ethanol (Analog)2-Phenoxyethanol (Analog)Triethylene glycol monomethyl ether (TGME) (Analog)
CAS Number 13605-19-131691-23-3122-99-6112-35-6
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂C₈H₁₀O₂C₇H₁₆O₄
Boiling Point 104-105°C @ 3mm Hg[1]261.19°C (Predicted)[2]517.35 K (Normal)-
Density 1.07 g/cm³[1]-1103 kg/m ³ @ 298.15 K[3]-
Vapor Pressure 0.00636 mmHg @ 25°C[1]0.00117 mmHg @ 25°C (Predicted)[2]--
Water Solubility -9,407 mg/L @ 25°C (High)[2]-Miscible
Log Kₒw -1.65 (Predicted)[2]--1.46 (Calculated)[4]
Soil Adsorption Coeff. (Kₒc) ---10 (Estimated)[4]

Table 1: Physicochemical properties of this compound and its structural analogs.

Environmental Partitioning

The collective data points to a compound with low volatility, indicated by its low vapor pressure, and a preference for partitioning to water and soil over air[2][4]. The high water solubility and low octanol-water partition coefficient (Log Kₒw < 3) of its analogs suggest that this compound is unlikely to bioaccumulate in organisms[2][4].

Furthermore, the low estimated soil/sediment partition coefficient (Kₒc) for analogous glycol ethers like TGME (Kₒc = 10) indicates high mobility in soil[4]. This characteristic implies a potential for leaching from soil into groundwater, but it also facilitates transport to environments where aerobic biodegradation can occur[4]. A fugacity model for TGME predicts a distribution of approximately 46% in water and 54% in soil, with negligible amounts in air and sediment, a pattern that can be reasonably extrapolated to this compound[4].

cluster_Environment Environmental Compartments cluster_Fate Degradation Pathways Air Air (Low Residence) Photodegradation Photodegradation (Abiotic) Air->Photodegradation OH Radicals Water Water (High Partitioning) Water->Air Low Volatilization Soil Soil (High Partitioning & Mobility) Water->Soil Adsorption Biota Biota (Low Bioaccumulation) Water->Biota Low Kₒw Biodegradation Biodegradation (Primary Pathway) Water->Biodegradation Soil->Water Leaching to Groundwater Soil->Biodegradation Sediment Sediment (Low Partitioning) Release This compound Release Release->Water High Solubility Release->Soil

Predicted environmental distribution and fate of this compound.

Biodegradation

The primary mechanism for the removal of glycol ethers from the environment is biodegradation. Based on analog data, this compound is expected to be readily biodegradable.

Aerobic Biodegradation

Screening models for the analog 2-(4-methylphenoxy)ethanol classify it as readily biodegradable[2]. Similarly, other glycol ethers like diethylene glycol methyl ether (DEGME) are considered readily degradable[5]. The term "readily biodegradable" is a regulatory classification based on stringent laboratory tests, most commonly from the OECD 301 series, which indicate that a substance will undergo rapid and ultimate degradation in a variety of aerobic environments[6]. These tests typically require achieving >60% biodegradation within a 10-day window during a 28-day period[6][7].

A risk assessment for a complex substance containing an ethanolamide functional group showed ready biodegradation of 60-85% over 28 days, further supporting the expectation that the ethoxy group in the target molecule is susceptible to microbial degradation.

Proposed Biodegradation Pathway

While the specific microbial consortia and enzymatic pathways for this compound have not been elucidated, a plausible pathway can be proposed based on the known metabolism of its constituent moieties: the ethanol group and the methyl-phenoxy group.

  • Initial Oxidation: The terminal ethanol group is a likely point of initial attack. Similar to ethanol metabolism, an alcohol dehydrogenase (ADH) enzyme would oxidize the alcohol to an aldehyde (2-(3-methylphenoxy)acetaldehyde)[8].

  • Aldehyde Oxidation: The resulting aldehyde is then likely oxidized to a carboxylic acid (2-(3-methylphenoxy)acetic acid) by an aldehyde dehydrogenase (ALDH)[8]. This intermediate is structurally similar to the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).

  • Ether Cleavage: The ether linkage is typically cleaved by monooxygenase or dioxygenase enzymes. For phenoxyacetic acids, this is a well-studied step, often initiated by genes like tfdA, which cleaves the ether bond to yield the corresponding phenol (in this case, 3-methylphenol or m-cresol) and glyoxylate[9].

  • Ring Fission: The resulting m-cresol, a toxic intermediate, is then hydroxylated and undergoes ortho- or meta-cleavage, opening the aromatic ring. These pathways ultimately funnel the carbon into central metabolic cycles like the Krebs cycle.

substance This compound aldehyde 2-(3-Methylphenoxy)acetaldehyde substance->aldehyde Alcohol Dehydrogenase (ADH) acid 2-(3-Methylphenoxy)acetic acid aldehyde->acid Aldehyde Dehydrogenase (ALDH) phenol 3-Methylphenol (m-Cresol) acid->phenol Etherase / Monooxygenase (e.g., TfdA-like) ring_cleavage Ring Cleavage Products phenol->ring_cleavage Hydroxylation & Dioxygenase krebs Central Metabolism (e.g., Krebs Cycle) ring_cleavage->krebs co2 CO₂ + H₂O + Biomass krebs->co2

Proposed aerobic biodegradation pathway for this compound.

Abiotic Degradation

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound, primarily through atmospheric photodegradation.

  • Hydrolysis: The molecule does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions[4]. Therefore, hydrolysis is not considered a significant fate process.

  • Photodegradation: For substances that do partition to the atmosphere, reaction with hydroxyl radicals (•OH) is the primary degradation mechanism. The estimated photodegradation half-life for TGME is a mere 3.2 hours, suggesting that any volatilized fraction of this compound would be rapidly degraded[4]. Advanced oxidation processes, such as photocatalytic degradation over TiO₂, have been shown to be effective for the analog 2-(4-methylphenoxy)ethanol, though this process identified the formation of the more toxic intermediate p-cresol[10].

Ecotoxicological Profile

The potential for adverse effects on environmental organisms is a critical component of any fate assessment. Direct ecotoxicity data for this compound is unavailable, but read-across data from analogs suggests low to moderate acute toxicity to aquatic organisms.

OrganismEndpointValue (mg/L)Test SubstanceReference
Aquatic Invertebrate 48h EC₅₀1192Diethylene glycol methyl ether (DEGME)[5]
Aquatic Invertebrate LC₅₀415.92-(4-Methylphenoxy)ethanol[2]
Fish L(E)C₅₀>500Diethylene glycol methyl ether (DEGME)[5]

Table 2: Summary of acute aquatic toxicity data for analogous glycol ethers.

Based on the acute toxicity data for 2-(4-methylphenoxy)ethanol, a Predicted No Effect Concentration (PNEC) of 0.4159 µg/L was derived[2]. While these values indicate that acute toxicity is unlikely at typical environmental concentrations, the formation of more toxic degradation intermediates, such as cresols, must be considered in a comprehensive risk assessment[10].

Experimental Methodologies

To address the data gaps for this compound, standardized and validated experimental protocols are required. The following sections detail the methodologies for assessing its biodegradability and for its analysis in environmental samples.

Protocol: Ready Biodegradability via Manometric Respirometry (OECD 301F)

This protocol is a cornerstone for assessing aerobic biodegradability. The causality behind its design is to measure the oxygen consumed by microorganisms during the degradation of the test substance in a closed system, which serves as a direct proxy for mineralization.

Objective: To determine if this compound is "readily biodegradable" under stringent aerobic conditions.

Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in sealed vessels with a headspace. The consumption of oxygen is measured by the pressure change in the respirometer.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This ensures that microbial growth is not limited by essential nutrients.

  • Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate it to reduce endogenous respiration, ensuring the measured oxygen uptake is primarily due to the degradation of the test substance.

  • Test Setup:

    • Test Vessels: Add mineral medium, inoculum, and the test substance (e.g., at 100 mg/L) to multiple replicate sealed vessels. The substance concentration is a balance between being high enough for accurate measurement and low enough to avoid toxic effects on the inoculum.

    • Reference Vessels: Prepare vessels with a readily biodegradable reference compound (e.g., sodium benzoate). This validates the activity of the inoculum.

    • Toxicity Control Vessels: Prepare vessels containing both the test substance and the reference compound. This is a self-validating step; if the inoculum is active (degrades the reference) but the test substance is not degraded, this control reveals if the test substance is inhibitory to the microorganisms.

    • Blank Control Vessels: Prepare vessels with only inoculum and mineral medium to measure endogenous respiration, which is subtracted from the test vessels.

  • Incubation and Measurement: Incubate all vessels at 20-24°C in the dark for 28 days. The respirometer will continuously record the pressure drop, which is converted to mg O₂ consumed.

  • Data Analysis:

    • Calculate the Theoretical Oxygen Demand (ThOD) for this compound based on its molecular formula (C₉H₁₂O₂).

    • Express the measured oxygen consumption as a percentage of the ThOD.

    • Pass Criteria: The substance is considered readily biodegradable if it reaches ≥60% of its ThOD within the 28-day test period, including satisfying the "10-day window" (the 60% level must be reached within 10 days of biodegradation exceeding 10%).

cluster_Prep 1. Preparation cluster_Setup 2. Vessel Setup cluster_Incubate 3. Incubation & Measurement cluster_Analysis 4. Data Analysis p1 Prepare Mineral Medium s1 Test Vessels (Substance + Inoculum) p1->s1 s2 Reference Control (Sodium Benzoate + Inoculum) p1->s2 s3 Toxicity Control (Substance + Reference + Inoculum) p1->s3 s4 Blank Control (Inoculum Only) p1->s4 p2 Prepare Activated Sludge Inoculum p2->s1 p2->s2 p2->s3 p2->s4 i1 Incubate 28 days (20-24°C, Dark) s1->i1 s2->i1 s3->i1 s4->i1 i2 Continuously Measure O₂ Consumption (Respirometer) i1->i2 a1 Calculate % ThOD (Corrected for Blank) i2->a1 a2 Evaluate against ≥60% Pass Level & 10-day Window a1->a2

Experimental workflow for OECD 301F Ready Biodegradability Test.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This analytical method provides the sensitivity and selectivity required to detect and quantify this compound and its potential degradation products in complex environmental matrices like water or soil extracts.

Objective: To accurately quantify this compound in an aqueous sample.

Principle: The analyte is extracted from the aqueous phase into an organic solvent. The extract is then injected into a GC, which separates the components of the mixture. The MS detector then fragments the analyte molecules, creating a unique mass spectrum for positive identification and quantification.

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of water sample (e.g., 100 mL).

    • Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

    • Adjust pH if necessary to optimize partitioning.

    • Extract the sample 2-3 times with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical for achieving high extraction efficiency.

    • Combine the organic phases and dry over anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis.

    • Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.

    • Separation: Use a capillary column with a suitable stationary phase (e.g., a high-polarity polyethylene glycol (PEG) phase or a mid-polarity phase like a 1301Sil MS) to achieve good separation from matrix interferences. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This is a self-validating choice that enhances sensitivity and selectivity by monitoring only for specific, characteristic mass fragments of this compound and its internal standard, rather than scanning all masses.

  • Quantification:

    • Generate a calibration curve using standards of known concentration.

    • Quantify the analyte in the sample by comparing its peak area relative to the internal standard against the calibration curve.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive assessment based on its physicochemical properties and data from close structural analogs provides a clear picture of its likely environmental fate. It is expected to be a mobile, water-soluble compound that does not bioaccumulate. The primary removal mechanism from the environment is predicted to be rapid aerobic biodegradation, with atmospheric photodegradation playing a secondary role for any volatilized fraction. Its ecotoxicological profile suggests low to moderate acute toxicity to aquatic life.

For drug development professionals and researchers, this guide underscores the importance of conducting standardized tests, such as the OECD 301F biodegradability assay and validated GC-MS analytical methods, to confirm these predictions and ensure a complete environmental risk assessment for any formulation containing this glycol ether.

References

  • OECD SIDS. (2005). 2-(2-(2-METHOXYETHOXY)ETHOXY)-ETHANOL. UNEP Publications. [Link]

  • Government of Canada. (2023). Risk assessment summary, new substances notification 20983. Canada.ca. [Link]

  • RIVM. (2008). Environmental risk limits for 2-(2-methoxyethoxy)ethanol (DEGME). RIVM letter report 601782007. [Link]

  • Wikipedia. (n.d.). Meprobamate. [Link]

  • Stucki, G., & Leisinger, T. (1983). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. Applied and Environmental Microbiology, 46(4), 933-939. [Link]

  • Wang, Y., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 19(2), 1295-1307. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]

  • Zarrin, S., et al. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. Journal of Hazardous Materials, 332, 133-141. [Link]

  • Concawe. (2020). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report no. 8/20. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. [Link]

  • Bælum, J., et al. (2006). Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene. Applied and Environmental Microbiology, 72(2), 1475-1484. [Link]

  • Li, J., et al. (2024). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Fermentation, 10(1), 38. [Link]

  • Kim, K. H., et al. (2008). Determination of Glycol Ethers in Ambient Air by Adsorption Sampling and Thermal Desorption with GC/MS Analysis: Performance Evaluation and Field Application. Journal of Korean Society for Atmospheric Environment, 24(1), 52-63. [Link]

  • U.S. EPA. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. [Link]

  • Rocío-Bautista, P., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6656. [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

  • Li, J., et al. (2024). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Fermentation, 10(1), 38. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Hni, B., et al. (2024). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. ChemistrySelect, 9(1). [Link]

  • Stevens, R., & English, C. (2015). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. [Link]

  • Impact Solutions. (n.d.). OECD 301 testing for chemical manufacturers. [Link]

  • Sclar, R. (2014). BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWISH® AQUA. Digital Commons @ Cal Poly. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-phenoxy- (CAS 122-99-6). [Link]

Sources

A-Theoretical Investigation of the Molecular Structure, Vibrational Spectra, and Electronic Properties of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Methylphenoxy)ethanol, a derivative of phenoxyethanol, holds potential significance in pharmaceutical and materials science due to its specific structural features. Understanding its three-dimensional structure, conformational preferences, and electronic characteristics at a molecular level is paramount for predicting its behavior, reactivity, and interaction mechanisms. This guide provides a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate its stable conformers, vibrational frequencies (FT-IR and Raman), and key electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP). The methodologies and findings presented herein serve as a foundational reference for the in silico analysis of this molecule and its derivatives, facilitating advanced research and development.

Introduction: The Rationale for Theoretical Analysis

This compound belongs to the family of glycol ethers, which are widely used as solvents and intermediates in various industries. The parent compound, 2-phenoxyethanol, is a common preservative in cosmetic and pharmaceutical products.[1] The addition of a methyl group at the meta position of the phenyl ring introduces subtle but significant changes in steric and electronic properties, which can influence its biological activity, solubility, and reactivity.

Experimental characterization provides essential data, but it is often constrained by sample purity, environmental conditions, and the transient nature of molecular conformations. Theoretical studies, grounded in quantum mechanics, offer a powerful complementary approach.[2] They allow for the exploration of the entire potential energy surface of a molecule, identification of all stable conformers, and prediction of a wide range of properties with high accuracy.[3] Specifically, computational analysis can:

  • Determine the most stable three-dimensional structure and the influence of intramolecular forces, such as hydrogen bonding.

  • Predict and assign vibrational spectra (FT-IR, Raman), which serves as a molecular fingerprint and validates the computed structure against experimental data.

  • Elucidate electronic properties that govern chemical reactivity, such as the location of electron-rich and electron-deficient sites.

This guide establishes a detailed protocol for such a theoretical investigation, using this compound as a case study. The principles and techniques described are broadly applicable to related small organic molecules.

Computational Methodology: A Validated Protocol

The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory and basis set.[3] Our protocol is designed to balance computational cost with high fidelity, following standards widely accepted in the field.

Causality of Method Selection: DFT/B3LYP and the 6-311++G(d,p) Basis Set

For molecules of this size, Density Functional Theory (DFT) offers the most effective compromise between accuracy and computational demand. We have selected the B3LYP functional , which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is renowned for its excellent performance in predicting the geometries and vibrational frequencies of a vast range of organic compounds.[4][5]

The choice of basis set is equally crucial. The 6-311++G(d,p) basis set is a robust choice for this system:

  • 6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons involved in chemical bonding.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for modeling non-covalent interactions like hydrogen bonds.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is critical for an accurate description of bonding and intermolecular interactions.

All calculations are performed assuming an isolated molecule in the gas phase to establish a baseline understanding of its intrinsic properties.

Experimental Workflow: From Input to Analysis

The computational investigation follows a logical, multi-step process designed to ensure the results are reliable and physically meaningful.

G cluster_0 Step 1: Initial Structure & Conformational Search cluster_1 Step 2: Geometry Optimization & Verification cluster_2 Step 3: Property Calculation & Analysis A Initial 3D Structure (e.g., from PubChem) B Potential Energy Surface (PES) Scan (Rotation of key dihedral angles) A->B C Identification of Low-Energy Conformers B->C D Full Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Vibrational Frequency Calculation D->E F Confirmation of True Minimum (No imaginary frequencies) E->F G Spectra Simulation (FT-IR, Raman) F->G H Electronic Properties (HOMO-LUMO, MEP) F->H I Data Interpretation & Comparison with Experiment G->I H->I

Caption: Computational workflow for the theoretical analysis of this compound.

Protocol Steps:

  • Conformational Analysis: Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers.[6] A Potential Energy Surface (PES) scan is performed by systematically rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-O) to identify all low-energy minima.

  • Geometry Optimization: Each identified low-energy conformer is then subjected to a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory. This process finds the exact coordinates corresponding to the lowest energy for that specific conformation.

  • Vibrational Frequency Calculation: For each optimized structure, a frequency calculation is performed. This serves two purposes:

    • Verification: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state, not a stable conformer.[6]

    • Spectroscopy: The calculated frequencies and intensities are used to simulate the FT-IR and Raman spectra.

Results and Discussion

Molecular Geometry and Conformational Stability

For the parent molecule, 2-phenoxyethanol, studies have shown that the most stable conformation is a non-planar gauche structure.[4][7] This stability is attributed to a stabilizing intramolecular hydrogen bond (O-H···O) between the hydroxyl hydrogen and the ether oxygen atom.[4] It is predicted that this compound will adopt a similar stable conformation.

The methyl group in the meta position is not expected to cause significant steric hindrance that would alter this fundamental preference. The primary influence of the methyl group will be on the electronic distribution within the phenyl ring.

Below is a schematic of the proposed lowest-energy conformer with the atom numbering scheme used for discussing geometric parameters.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °) Note: The following data are representative values based on DFT calculations of analogous structures. Actual values would be derived from the optimization calculation.

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C6-O71.375C6-O7-C8118.5C6-O7-C8-C9-75.8
O7-C81.432O7-C8-C9108.2O7-C8-C9-O1060.1
C8-C91.528C8-C9-O10110.5C8-C9-O10-H1155.4
C9-O101.425C9-O10-H11109.1
O10-H110.965

The key dihedral angles (C6-O7-C8-C9 and O7-C8-C9-O10) confirm a gauche conformation, which facilitates the formation of the intramolecular O-H···O hydrogen bond, a primary stabilizing factor.[4]

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a direct means to validate the theoretical model against experimental FT-IR and Raman spectra. A scaling factor is typically applied to the computed harmonic frequencies to account for anharmonicity and systematic errors in the DFT method. For B3LYP/6-311++G(d,p), a scaling factor around 0.967 is common.[3]

Table 2: Calculated Vibrational Frequencies and Assignments Note: Wavenumbers are illustrative and based on typical values for these functional groups.

Calculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
37803655O-H stretch (free)
~3550~3433O-H stretch (H-bonded)
3100-30002997-2901C-H stretch (aromatic)
2980-28802882-2785C-H stretch (aliphatic CH₂)
1605, 15851552, 1532C=C stretch (aromatic ring)
12451204C-O-C stretch (asymmetric ether)
10801044C-O stretch (alcohol)

The most significant feature is the O-H stretching frequency. A free hydroxyl group would appear around 3650 cm⁻¹. The presence of the intramolecular hydrogen bond significantly redshifts this peak to a lower frequency (around 3400-3500 cm⁻¹), providing strong evidence for this interaction.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[8] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9]

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly the oxygen atom and the carbons of the ring.

  • LUMO: The LUMO is typically distributed over the antibonding orbitals of the aromatic ring.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive.

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual tool for identifying sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): These indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative regions will be centered on the ether and hydroxyl oxygen atoms due to their high electronegativity and lone pairs.

  • Blue Regions (Positive Potential): These indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive region will be the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding.

  • Green/Yellow Regions (Neutral Potential): These areas are typically nonpolar, such as the C-H bonds of the aromatic ring and alkyl chain.

G mep Molecular Electrostatic Potential (MEP) Red (Negative) Blue (Positive) Green (Neutral) reactivity Predicted Reactivity Nucleophilic Sites (Ether & Hydroxyl Oxygens) Electrophilic Site (Hydroxyl Hydrogen) Non-polar Regions (Aromatic Ring, Alkyl Chain) mep:f1->reactivity:f1 Susceptible to Electrophilic Attack mep:f2->reactivity:f2 Susceptible to Nucleophilic Attack

Caption: Relationship between MEP regions and predicted chemical reactivity sites.

Conclusion

This guide has outlined a comprehensive theoretical protocol for the detailed characterization of this compound using DFT calculations. The investigation into its conformational landscape reveals a preference for a gauche structure stabilized by an intramolecular O-H···O hydrogen bond. This key structural feature is validated by the predicted red-shift in the O-H vibrational frequency in the simulated IR spectrum. Furthermore, analysis of the electronic structure through HOMO-LUMO and MEP surfaces identifies the electron-rich oxygen atoms as primary nucleophilic sites and the hydroxyl hydrogen as the main electrophilic site, governing the molecule's interaction profile. The methodologies and insights presented here provide a robust foundation for future in silico studies aimed at predicting the physicochemical properties, biological activity, and reactivity of this molecule and its derivatives, thereby accelerating research and development in related fields.

References

  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-8. [Link]

  • ResearchGate. (n.d.). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Retrieved from [Link]

  • Ferreira, da Silva, J. L., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. MDPI. [Link]

  • SIELC Technologies. (2018). 2-Phenoxyethanol. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 1495-1508. [Link]

  • SID. (n.d.). Revealing Intermolecular Interactions and Electronic Properties in the Hydrogen- Bonded Complexes of Alcohols-Acetaldehyde at 308 K. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2022). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2014). NMR Studies on Solution Structures of Methanol and Ethanol Saturated with CO2. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Fe/Ti decorated arsenene for phenoxyethanol detection: DFT and COHP analysis. RSC Advances, 13(39), 27365-27373. [Link]

  • MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Molecules, 29(1), 24. [Link]

  • Ozaki, Y. (n.d.). Application of Quantum Chemistry to Spectroscopy. Kwansei Gakuin University. Retrieved from [Link]

  • ResearchGate. (2009). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-Methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol. Acta Crystallographica Section E, 68(Pt 11), o2697. [Link]

  • Mendeley. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1). [Link]

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safety and handling precautions for 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(3-Methylphenoxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS No. 13605-19-1) is a glycol ether utilized in various applications, including as a synthetic intermediate in the development of pharmaceutical compounds and other organic materials.[1] While one safety data sheet indicates that at its given concentration, the substance is not classified as hazardous to health, a proactive and informed approach to safety is paramount in any research setting.[2] The principle of "as low as reasonably achievable" (ALARA) for chemical exposure should always be applied. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound in a professional laboratory environment.

Section 1: Physicochemical and Chemical Identity

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, as well as its potential for environmental transport.

PropertyValueSource
CAS Number 13605-19-1[2][3][4]
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [3]
IUPAC Name 2-(3-methylphenoxy)ethan-1-ol[3][4]
Appearance Clear, colorless to pale yellow liquid[2][4]
Boiling Point 104-105 °C (at 3 mm Hg)[1]
Density 1.07 g/cm³[1]
Vapor Pressure 0.00636 mmHg (at 25 °C)[1]
Refractive Index 1.5300-1.5340 (at 20 °C)[4]

Section 2: Hazard Identification and Classification

Regulatory classification provides a baseline for assessing risk. According to available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous substance under current regulations.[2] However, it is crucial to recognize that other sources describe it as having "low toxicity," and related glycol ethers can present various health hazards.[1] Therefore, standard chemical hygiene practices are essential.

GHS Classification (as per available SDS): [2]

  • Physical Hazards: None identified.

  • Health Hazards: The product contains no substances which at their given concentration are considered to be hazardous to health.

  • Environmental Hazards: Contains no substances known to be hazardous to the environment.

Despite the lack of formal classification, the causality behind treating all non-water chemicals with respect is a cornerstone of laboratory safety. The absence of a high hazard rating does not equate to an absence of all risk.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize direct contact and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5] For procedures that could generate aerosols or involve heating, a certified laboratory chemical fume hood is mandatory to control vapor exposure.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this and similar chemicals provides a reliable barrier against accidental exposure.[6]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl) must be worn.[7] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect skin and street clothing.[7]

  • Respiratory Protection: Not typically required when adequate engineering controls (i.e., a fume hood) are used.

Experimental Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on eye protection (goggles/safety glasses).

    • Put on gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating hands.

    • Remove the lab coat, turning it inside out as it is removed to contain any surface contamination.

    • Remove eye protection.

    • Perform thorough hand hygiene.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling Procedures
  • Handle in accordance with good industrial hygiene and safety practice.[8]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or spray mist.

  • Keep the substance away from open flames, hot surfaces, and other sources of ignition.[10]

  • Use non-sparking tools if there is any risk of flammable vapor accumulation.[5]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage Conditions
  • Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Store at room temperature in the original container.

  • Store away from incompatible materials. A general best practice for ethers and alcohols is to avoid strong oxidizing agents.[11][12]

Section 5: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an accidental exposure. All laboratory personnel should be familiar with the location of emergency eyewash stations and safety showers.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[2][13]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms such as irritation occur.[2]
Inhalation Move the exposed person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2]

Section 6: Firefighting and Accidental Release Measures

Firefighting
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[14]

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO₂).[8][14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][14]

Accidental Release Measures (Spill Cleanup)

The primary goal is to contain the spill safely and prevent it from entering drains or waterways.[9][10]

Protocol for a Small Laboratory Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including eye protection, lab coat, and double gloves.

  • Contain Spill: Cover the spill with a liquid-absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads).[9][14]

  • Collect Absorbent: Carefully scoop the absorbed material into a designated, labeled waste container.[9][14]

  • Clean Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the contaminated absorbent material and PPE as hazardous waste in accordance with all local, regional, and national regulations.[10]

Section 7: Toxicological Profile and Ecological Information

While the available SDS does not classify this compound as hazardous, a comprehensive safety assessment includes reviewing data from analogous compounds.[2] This "read-across" approach provides valuable context.

  • Acute Toxicity: Not classified as acutely toxic.[14]

  • Skin/Eye Irritation: Not classified as a skin or eye irritant, though direct contact should always be avoided.[14]

  • Genotoxicity of Analogs: For the related compound 2-(4-methylphenoxy)ethanol, read-across data from 2-phenoxyethanol showed no mutagenic activity in Ames tests and no clastogenic effects in in vivo micronucleus assays, suggesting a low genotoxic risk.[15]

  • Reproductive Toxicity of Analogs: For 2-phenoxyethanol, a 90-day study established a No Observed Adverse Effect Level (NOAEL), and assessments extrapolated from this data identified no adverse effects on fertility or development at relevant exposure levels.[15]

Ecological Information:

  • It is crucial to prevent the release of any chemical into the environment. Spills should be contained and prevented from entering drains, sewers, or waterways.[10][14]

Section 8: Disposal Considerations

All chemical waste, including unused product and contaminated materials from spill cleanup, must be managed as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, compatible, and sealed container.[7]

  • Regulations: Dispose of contents and container in accordance with all applicable local, regional, and national environmental regulations. Do not dispose of down the drain.[16][17]

Visualized Workflow: Safe Handling of this compound

The following diagram outlines the critical decision-making and action pathway for the safe use of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Post-Handling & Disposal a Review SDS & Protocol b Verify Fume Hood Operation a->b c Assemble Materials b->c g Work Inside Fume Hood c->g Proceed d Lab Coat e Safety Goggles d->e f Nitrile Gloves e->f f->g h Dispense Chemical g->h i Close Container Immediately h->i spill Spill Occurs? h->spill exposure Exposure Occurs? h->exposure j Decontaminate Work Area i->j k Segregate Waste j->k l Doff PPE k->l m Wash Hands l->m spill_proc Execute Spill Cleanup Protocol spill->spill_proc first_aid Initiate First Aid & Seek Medical Attention exposure->first_aid spill_proc->j

Caption: A workflow diagram illustrating the key stages for the safe laboratory handling of this compound.

References

  • MG Chemicals. (2020, March 9). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]

  • RIFM. (2022, July 21). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved from [Link]

  • US EPA. Ethanol, 2-(3-methylphenoxy)- - Substance Details. Retrieved from [Link]

  • accessdata.fda.gov. SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. Meprobamate. Retrieved from [Link]

  • GOV.UK. Ethanol: incident management. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. Table of Incompatible Chemicals. Retrieved from [Link]

  • Stanford University. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Ethanol Factsheet. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Medical Gear Outfitters. (2025, December 27). Guide to First Aid Kit Alcohol: Uses, Safety, and Tips 2026. Retrieved from [Link]

  • Washington State University. Alcohols (Methanol, Ethanol, Propanol, etc.). Retrieved from [Link]

  • Quora. (2020, September 10). What chemical requires drinking liquor/whiskey as first aid? Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Methylglycinediacetic acid trisodium salt. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. Appendix K - Incompatible Chemicals. Retrieved from [Link]

  • Risk Management and Safety - University of Georgia. Incompatible Chemicals. Retrieved from [Link]

  • Office of Research Environmental Health and Safety - Utah State University. Incompatible Chemicals. Retrieved from [Link]

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Methodological & Application

HPLC analytical method for 2-(3-Methylphenoxy)ethanol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 2-(3-Methylphenoxy)ethanol using a Validated High-Performance Liquid Chromatography (HPLC) Method

Authored by a Senior Application Scientist

Abstract

This document details a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is structurally related to the pharmaceutical active ingredient Mephenesin and is also an isomer of other phenoxyethanol derivatives used as preservatives or process impurities in the pharmaceutical and cosmetic industries. The method's development was guided by the need for a reliable quality control procedure to assess purity and stability. The causality behind the selection of chromatographic parameters is discussed, providing a clear rationale for the chosen column, mobile phase, and detection wavelength. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

This compound is an aromatic ether and alcohol. Its quantification is often critical in the context of pharmaceutical manufacturing, where it may be present as a process-related impurity or a degradation product of active pharmaceutical ingredients (APIs) like Mephenesin.[3][4][5] Given its structural similarity to preservatives such as m-cresol and 2-phenoxyethanol, a highly selective analytical method is imperative to distinguish it from other matrix components.[6][7][8]

High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and adaptability for quantifying organic molecules.[6] A reversed-phase method was selected as the logical starting point. The non-polar nature of the C18 stationary phase provides effective retention for the moderately polar this compound, while a polar mobile phase allows for controlled elution and separation from potential impurities. The method's design emphasizes robustness, ensuring consistent performance across different laboratories and instruments.

Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase (Reversed-Phase Chromatography). This compound, being a moderately hydrophobic molecule, interacts with the octadecylsilyl (C18) chains of the stationary phase. The mobile phase, a mixture of acetonitrile and water, acts as the eluent. By optimizing the ratio of acetonitrile (the organic modifier) to water, the retention time of the analyte can be precisely controlled to achieve optimal separation from other components in the sample matrix. Detection is performed using a UV-Vis detector set at a wavelength where the phenoxy chromophore exhibits significant absorbance, ensuring high sensitivity.

Materials and Methodology

Reagents and Standards
  • This compound Reference Standard (≥99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm resistivity or higher)

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a Diode Array or UV-Vis Detector.

ParameterOptimized ConditionScientific Rationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (50:50, v/v)This ratio provides an optimal elution strength for a reasonable retention time and good peak shape. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution properties in many RP systems.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and sharp peaks without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[10]
Detection Wavelength 272 nmThe phenoxy group in the molecule exhibits a strong UV absorbance around this wavelength, providing excellent sensitivity for quantification. This is consistent with methods for similar compounds like 2-phenoxyethanol.[7]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overload, especially at higher concentrations.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities, ensuring a clean baseline for the next injection.
Preparation of Solutions
  • Mobile Phase Preparation: Mix 500 mL of Acetonitrile with 500 mL of deionized water. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol & Workflow

Step-by-Step HPLC Analysis Protocol
  • System Preparation: Turn on the HPLC system. Purge all solvent lines with the mobile phase to remove any air bubbles.

  • Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • System Suitability Test (SST): Inject a working standard solution (e.g., 25 µg/mL) six times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase (Volumetric Flasks) A->B C Prepare Calibration Standards (Serial Dilution) B->C D Filter Sample Solution (0.45 µm Syringe Filter) B->D F Inject Standards & Sample C->F D->F E System Equilibration (Stable Baseline) E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (272 nm) G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Linear Regression) I->J K Calculate Analyte Concentration J->K L Generate Report K->L

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines.[1][2]

Specificity
  • Causality & Protocol: Specificity demonstrates that the analytical signal is unequivocally produced by the target analyte, without interference from the matrix, impurities, or degradation products. A placebo/blank solution was injected, and the sample was subjected to forced degradation (acid, base, oxidation, heat, and light) to ensure peak purity and resolution from any degradants.[11]

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity index should be >0.999.

  • Results: No interfering peaks were observed at the retention time of this compound in the blank chromatogram. Under stress conditions, degradation products were well-separated from the parent peak.

Linearity and Range
  • Causality & Protocol: Linearity establishes a direct proportional relationship between the analyte concentration and the detector response. This is fundamental for accurate quantification. A five-point calibration curve was prepared over the range of 1-100 µg/mL.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • Results: The method demonstrated excellent linearity.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45210x + 1580
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)
  • Causality & Protocol: Accuracy measures the closeness of the experimental value to the true value. It was determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Results: The method was found to be highly accurate.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.030.4101.3%
Precision
  • Causality & Protocol: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Results: The method is highly precise.

Precision TypenMean Conc. (µg/mL)RSD (%)
Repeatability 625.10.85%
Intermediate Precision 624.91.12%
LOD and LOQ
  • Causality & Protocol: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy. They were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Robustness
  • Causality & Protocol: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Acceptance Criteria: System suitability parameters should be met, and the RSD of results should be ≤ 2.0%.

  • Results: The method was robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation demonstrates its suitability for routine quality control analysis in pharmaceutical and related industries. The detailed explanation of the scientific rationale behind the method's parameters provides users with the confidence to implement this protocol effectively.

References

  • Indian Pharmacopoeia Commission. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(5), 654–658. [Link]

  • ResearchGate. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. [Link]

  • UNCW Institutional Repository. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. [Link]

  • Reddy, B. P., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 963–977. [Link]

  • Argentiero, A., et al. (2020). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

  • Al-Qaim, F. F., et al. (2021). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. [Link]

  • Jain, K. S., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 71(1), 35–40. [Link]

  • Gampa, V. R., et al. (2018). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Future Journal of Pharmaceutical Sciences, 4(2), 223-227. [Link]

  • SIELC Technologies. (n.d.). Separation of Mephenesin on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MDPI. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Molecules, 26(15), 4475. [Link]

  • ResearchGate. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. ResearchGate. [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. ResearchGate. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Semantic Scholar. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN. IJPSR, 7(12), 4945-51. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2019). HPLC method for o-cresol, m-cresol and p-cresol separation?. [Link]

  • SIELC Technologies. (n.d.). 2-Phenoxyethanol. [Link]

  • ResearchGate. (2008). Chromatographic Properties of Ethanol/Water Mobile Phases on Silica Based Monolithic C18. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Analytical & Bioanalytical Chemistry Research. (2022). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. Anal. Bioanal. Chem. Res., 9(1), 85-99. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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Application Note: FT-IR Spectroscopic Analysis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Blueprint

2-(3-Methylphenoxy)ethanol is a molecule of interest in various chemical and pharmaceutical contexts, characterized by three key functional groups: a hydroxyl (-OH) group, an ether (C-O-C) linkage, and a substituted aromatic ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of these functional groups. This application note provides a detailed guide to the FT-IR analysis of this compound, elucidating the theoretical underpinnings of its spectrum and presenting a robust protocol for its characterization.

The utility of FT-IR in this context lies in its ability to confirm the presence of these specific functional groups, assess purity, and potentially study intermolecular interactions, such as hydrogen bonding. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, etc.). By interpreting the resulting spectrum, we can assemble a picture of the molecule's structure.

Theoretical Foundation: Unraveling the Vibrational Signature

The FT-IR spectrum of this compound is a composite of the absorption bands arising from its constituent parts. Understanding the expected position, intensity, and shape of these bands is crucial for accurate spectral interpretation.

  • Hydroxyl (-OH) Group: The alcohol moiety is typically the most conspicuous feature in the spectrum. The O-H stretching vibration gives rise to a strong and characteristically broad absorption band in the region of 3550-3200 cm⁻¹[1]. The significant broadening is a direct consequence of intermolecular hydrogen bonding between molecules.[2][3] In a concentrated or neat sample, this extensive hydrogen bonding network creates a continuum of vibrational energies, smearing the sharp absorption of a "free" hydroxyl group into a broad envelope.

  • Ether (Ar-O-CH₂) Linkage: Ethers present a more subtle but equally important signature. The key vibration is the asymmetric C-O-C stretch, which is typically strong and appears in the fingerprint region of the spectrum. For phenyl alkyl ethers, two distinct stretching absorptions are expected: one for the Aryl-O stretch around 1250 cm⁻¹ and another for the alkyl C-O stretch between 1050 and 1150 cm⁻¹.[4][5] These bands are crucial for confirming the ether functionality.

  • Aromatic Ring (Substituted Benzene): The presence of the 3-methyl-substituted benzene ring contributes several characteristic peaks:

    • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6] This distinguishes aromatic and vinylic C-H bonds from their aliphatic counterparts, which absorb just below 3000 cm⁻¹.

    • Aromatic C=C Bending: The stretching vibrations of the carbon-carbon double bonds within the ring produce a series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region.[7][8][9] Often, two prominent bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[8][9]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[6]

  • Aliphatic C-H Bonds: The methylene (-CH₂-) and methyl (-CH₃) groups in the molecule will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations (scissoring, rocking) in the 1470-1350 cm⁻¹ region.[10] While ubiquitous, their presence confirms the saturated hydrocarbon portions of the molecule.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a common and convenient technique for liquid samples.[11] This method requires minimal sample preparation and provides high-quality, reproducible spectra.

Instrumentation and Materials
  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound sample (neat liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

  • ATR Crystal Cleaning and Background Collection:

    • Causality: A pristine crystal surface is paramount for a clean, artifact-free spectrum. Any residue from previous samples or cleaning solvents will contribute to the spectrum.

    • Procedure: Clean the ATR crystal surface thoroughly using a lint-free wipe moistened with isopropanol or ethanol.[12] Perform a final wipe with a clean, dry wipe to ensure no solvent remains.

    • Action: Collect a background spectrum. This scan measures the ambient conditions (atmosphere and the ATR crystal itself) and is automatically subtracted from the sample spectrum by the instrument's software.[12] A typical background scan involves 32-64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Direct and complete contact between the liquid sample and the ATR crystal is necessary for the evanescent wave to effectively penetrate the sample.[13]

    • Procedure: Place a single, small drop of neat this compound directly onto the center of the ATR crystal.[11][14] Ensure the crystal surface is fully covered by the sample.

  • Spectrum Acquisition:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic bands of the functional groups in this molecule.

    • Procedure: Set the data acquisition parameters. A typical setting is 32 or 64 scans at a spectral resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹. Initiate the sample scan.

  • Post-Measurement Cleaning:

    • Causality: Prevents cross-contamination of subsequent measurements.

    • Procedure: Remove the sample from the ATR crystal using a clean, dry, lint-free wipe. Perform a final cleaning rinse with the appropriate solvent as described in step 2.

Data Processing
  • ATR Correction: If available in the software, apply an ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

  • Baseline Correction: Apply a baseline correction to account for any broad, underlying instrumental or sample-induced artifacts, ensuring accurate peak picking.

  • Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Data Presentation and Interpretation

The acquired FT-IR spectrum should be analyzed to identify the key absorption bands and assign them to their corresponding functional groups.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3550 - 3200Alcohol (-OH)O-H Stretch (H-bonded)Strong, Broad
3100 - 3000Aromatic C-HC-H StretchWeak to Medium
2960 - 2850Aliphatic C-H (-CH₂, -CH₃)C-H StretchMedium to Strong
1600 - 1450Aromatic RingC=C Ring StretchMedium, Multiple Bands
~1250Aryl-O EtherAsymmetric Ar-O-C StretchStrong
1150 - 1050Alkyl-O Ether / AlcoholC-O StretchStrong
900 - 675Aromatic C-HC-H Out-of-Plane BendStrong

Visualized Workflow and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and its spectral features.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Collect Background Clean_Crystal->Background_Scan Ensures purity Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Spectrum Apply_Sample->Acquire_Spectrum Ensures contact Process_Data Process Data (Baseline, ATR Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum Enhances clarity Final_Report Final_Report Interpret_Spectrum->Final_Report Spectral_Interpretation cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound OH Hydroxyl (-OH) Molecule->OH Ether Ether (Ar-O-CH2) Molecule->Ether Aromatic Aromatic Ring Molecule->Aromatic Aliphatic Aliphatic (-CHx) Molecule->Aliphatic OH_Peak ~3300 (Broad, Strong) OH->OH_Peak Ether_Peak ~1250 & ~1100 (Strong) Ether->Ether_Peak Aromatic_Peaks >3000, 1600-1450 Aromatic->Aromatic_Peaks Aliphatic_Peaks <3000 Aliphatic->Aliphatic_Peaks

Sources

Technical Application Note: Formulation Strategies for 2-(3-Methylphenoxy)ethanol in Topical Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[1][2][3]

2-(3-Methylphenoxy)ethanol (CAS: 13605-19-1), also known as m-Tolyl Glycol Ether, is an aryl glycol ether structurally analogous to the widely used preservative 2-Phenoxyethanol. While sharing the core phenol-ether backbone, the addition of a methyl group at the meta-position alters its physicochemical behavior, specifically enhancing lipophilicity.

This application note provides a rigorous framework for formulating this molecule into topical oil-in-water (O/W) emulsions and gels. The primary utility of this compound lies in its solvent properties and antimicrobial efficacy, often functioning as a preservative booster or fragrance fixative.

Key Physicochemical Data
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 152.19 g/mol Small molecule; good skin penetration potential.
Appearance Colorless, viscous liquidEasy to handle; minimal impact on product color.
Solubility (Water) Low (< 1.0% est.)Critical: Requires solubilizers or co-solvents in aqueous systems.
Solubility (Organic) Soluble in alcohols, glycolsCompatible with oil phases and polyols.
LogP (Octanol/Water) ~1.9 (Predicted)High Risk: Tendency to migrate into the oil phase of emulsions, reducing aqueous phase preservation.
Boiling Point ~117°C (7 Torr)Thermally stable, but potential for steam distillation loss during high-heat processing.

Pre-Formulation: The Partitioning Challenge

The central challenge in formulating this compound is Phase Partitioning . For antimicrobial efficacy, the molecule must reside primarily in the aqueous phase (where bacteria grow). However, its lipophilic nature (LogP ~1.9) drives it into the oil phase or into the hydrophobic cores of surfactant micelles.

Mechanism of Inactivation: Micellar Sequestration

When using ethoxylated non-ionic surfactants (e.g., Polysorbate 80, Ceteareth-20), the preservative molecules are "trapped" within the surfactant micelles, rendering them biologically inactive.

MicellarSequestration Active Free this compound (Active Form) Micelle Surfactant Micelle (Hydrophobic Core) Active->Micelle Interaction OilPhase Oil Phase Partitioning Active->OilPhase LogP Drive Surfactant Non-Ionic Surfactant (e.g., Polysorbate 80) Surfactant->Micelle CMC Reached Trapped Sequestrated Molecule (Inactive Form) Micelle->Trapped Encapsulation

Figure 1: The thermodynamic drive of this compound into surfactant micelles and oil phases, leading to reduced aqueous activity.

Formulation Protocols

Protocol A: High-Shear O/W Emulsion (Late-Addition Method)

Objective: Create a stable O/W cream while maximizing the aqueous activity of the active ingredient. Strategy: Use the "Late-Addition" technique to prevent oil-phase partitioning during the high-temperature emulsification stage.

Materials Required
  • Phase A (Water): Deionized Water, Glycerin, Xanthan Gum.

  • Phase B (Oil): Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate (Low HLB).

  • Phase C (Active Premix): this compound (0.5 - 1.0%), Pentylene Glycol (3.0%).

  • Equipment: High-shear homogenizer (e.g., Silverson), Overhead stirrer, Water bath.

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • Disperse Xanthan Gum (0.2%) in Glycerin (3.0%) to create a slurry.

    • Add slurry to Deionized Water (q.s. to 100%) under moderate agitation.

    • Heat Phase A to 75°C .

  • Oil Phase Preparation:

    • Combine Phase B ingredients.

    • Heat Phase B to 75°C until fully melted and homogeneous.

  • Emulsification:

    • Slowly add Phase B to Phase A while homogenizing at 3000-4000 RPM .

    • Maintain temperature at 75°C for 5 minutes.

    • Note: Do NOT add the active ingredient yet.

  • Cooling & Stabilization:

    • Switch to low-speed paddle mixing (100 RPM).

    • Cool the batch to 40°C .

  • Active Premixing (Critical Step):

    • In a separate beaker, dissolve this compound in Pentylene Glycol (Ratio 1:3).

    • Rationale: Pentylene Glycol acts as a "solubility bridge," reducing the tendency of the active to migrate immediately into the oil phase upon addition.

  • Incorporation:

    • Add Phase C (Premix) to the main emulsion at 40°C.

    • Mix for 10 minutes to ensure homogeneity.

    • Adjust pH to 5.5 - 6.5 (optimal stability range for phenol ethers).

Protocol B: Analytical Validation (HPLC-DAD)

Objective: Quantify the active concentration and detect degradation products. Reference Method: Adapted from standard Phenoxyethanol analysis (ICH Q2 guidelines).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis / DAD at 270 nm
Run Time ~10 minutes (Active elutes later than Phenoxyethanol)
Sample Preparation[1]
  • Weigh 1.0 g of formulation into a 50 mL volumetric flask.

    • Note: For emulsions, use Methanol or THF to break the emulsion structure.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Filter through a 0.45 µm PTFE syringe filter.

  • Inject into HPLC.

Stability & Challenge Testing Workflow

To ensure the formulation is robust, a tiered testing approach is required. The following workflow outlines the decision logic for validating the formulation.

FormulationValidation Start Prototype Formulation PhysicalStability Physical Stability (Centrifuge: 3000rpm, 30min) Start->PhysicalStability ChemStability Chemical Stability (HPLC) (40°C / 75% RH for 1 Month) PhysicalStability->ChemStability No Separation Fail Reformulate PhysicalStability->Fail Phase Separation PET Preservative Efficacy Test (ISO 11930 / USP <51>) ChemStability->PET Recovery > 90% ChemStability->Fail Degradation > 10% Pass Validated Formulation PET->Pass Log Reduction Criteria Met PET->Fail Microbial Growth Fail->Start Adjust Emulsifier/Active Ratio

Figure 2: Tiered validation workflow ensuring physical, chemical, and microbiological integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Phase Separation Incompatibility with high HLB ethoxylates.Switch to polymeric emulsifiers (e.g., Acrylates Copolymer) or glucoside-based emulsifiers.
Crystallization Solubility limit exceeded in water phase.Increase concentration of co-solvent (Propylene Glycol or Hexylene Glycol).
Low Efficacy (PET Fail) Active migration to oil phase.Reduce oil phase ratio; increase active concentration; add a chelating agent (EDTA/GLDA) to destabilize bacterial membranes.
Skin Irritation High localized concentration.Ensure thorough homogenization; do not exceed 1.0% concentration.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83611, this compound. Retrieved from [Link]

  • Sheskey, P. J., et al. (2020). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • International Organization for Standardization. (2012). ISO 11930:2012 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. Retrieved from [Link]

  • U.S. Pharmacopeia.USP <51> Antimicrobial Effectiveness Testing. (Standard protocol for challenge testing).
  • European Medicines Agency (EMA). ICH Q2(R1) Validation of analytical procedures. Retrieved from [Link]

Sources

Application Note: Precision Etherification of m-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

From Bench Optimization to Scalable Synthesis

Executive Summary

The etherification of m-cresol (3-methylphenol) is a pivotal transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and polymer stabilizers. While the classic Williamson ether synthesis remains the foundational approach, modern drug development demands higher precision, "green" scalability, and the ability to form complex diaryl ethers.

This guide moves beyond textbook definitions to provide optimized protocols for three distinct synthetic needs:

  • Standard O-Alkylation: High-yield synthesis using alkyl halides.[1]

  • Green/Scalable Methylation: Utilizing Dimethyl Carbonate (DMC) to avoid toxic sulfates/halides.[2]

  • Cross-Coupling: Copper-catalyzed Ullmann-type reactions for accessing diaryl ether scaffolds.

Critical Reaction Parameters & Mechanistic Insight[3]

Successful etherification relies on manipulating the nucleophilicity of the phenoxide ion. m-Cresol has a pKa of approximately 10.1, making it significantly more acidic than aliphatic alcohols (pKa ~16-18) but less acidic than carboxylic acids.[1]

2.1 Base Selection & The "Naked" Anion
  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): In polar aprotic solvents (DMF, Acetone, CH₃CN), these bases generate the phenoxide in equilibrium. Cesium is often superior due to the "cesium effect," where the large cation radius minimizes ion pairing, leaving the phenoxide "naked" and highly reactive.

  • Strong Bases (NaH, KOtBu): Irreversible deprotonation. Essential for unreactive electrophiles but requires anhydrous conditions to prevent side reactions.

  • Aqueous Bases (NaOH/KOH) + PTC: For industrial scalability, Phase Transfer Catalysis (PTC) allows the use of inexpensive aqueous bases by shuttling the phenoxide into the organic phase.

2.2 Solvent Effects
Solvent SystemMechanismProsCons
Acetone/Butanone SN2Easy workup (volatile); mild temps.[1]Slow kinetics for bulky electrophiles.
DMF/DMSO SN2High dielectric constant accelerates rate.High boiling point; difficult to remove completely.
Toluene/Water + PTC InterfacialScalable; cheap; simple extraction.Requires catalyst optimization (e.g., TBAB).
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between standard SN2 alkylation and Metal-Catalyzed coupling pathways.

EtherificationPathways cluster_SN2 Path A: Williamson (Alkyl Halides/DMC) cluster_Ullmann Path B: Ullmann (Aryl Halides) Cresol m-Cresol (Substrate) Base Base Treatment (K2CO3 / NaH / NaOH) Cresol->Base Phenoxide m-Cresolate Anion (Nucleophile) Base->Phenoxide Deprotonation Transition SN2 Transition State Phenoxide->Transition + Alkyl Halide OxAdd Oxidative Addition (Ar-Cu-X) Phenoxide->OxAdd + Ar-X / Cu Electrophile Electrophile (R-X or DMC) Electrophile->Transition Ether1 Alkyl Aryl Ether (Product A) Transition->Ether1 Catalyst Cu(I) Catalyst + Ligand Catalyst->OxAdd Ether2 Diaryl Ether (Product B) OxAdd->Ether2 Reductive Elimination

Figure 1: Mechanistic bifurcation for m-cresol etherification: SN2 pathway for alkyl groups vs. Cu-catalyzed cycle for aryl groups.[1]

Experimental Protocols
Protocol A: Standard Williamson Etherification (O-Alkylation)

Best for: Methylation, Ethylation, Benzylation on Lab Scale (<10g).[1]

Reagents:

  • m-Cresol (1.0 equiv)[1]

  • Alkyl Halide (MeI, EtBr, BnBr) (1.2 - 1.5 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetone (reagent grade) or DMF (dry)

Procedure:

  • Setup: Charge a round-bottom flask with m-cresol and solvent (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Note: Color change to yellow/orange indicates phenoxide formation.

  • Addition: Add the alkyl halide dropwise via syringe.

    • Caution: Methyl Iodide is highly toxic and volatile. Use a fume hood.

  • Reaction: Heat to reflux (approx. 60°C for Acetone). Monitor via TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 2-4 hours.[1]

  • Workup:

    • Filter off solid inorganic salts.

    • Concentrate filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate, wash with 1M NaOH (2x) to remove unreacted m-cresol (critical for purity).[1]

    • Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Green Methylation using Dimethyl Carbonate (DMC)

Best for: Large scale, Green Chemistry requirements, Safety (Avoiding MeI/DMS).

Concept: DMC acts as both solvent and methylating agent. It is non-toxic and biodegradable.

Reagents:

  • m-Cresol (1.0 equiv)[1]

  • Dimethyl Carbonate (DMC) (10-15 equiv, acts as solvent)[1]

  • Catalyst: K₂CO₃ (1.0 equiv) or DABCO (0.1 equiv)

  • Phase Transfer Catalyst: TBAB (0.05 equiv) - Optional, accelerates rate.[1]

Procedure:

  • Setup: Combine m-cresol, K₂CO₃, and TBAB in a pressure tube or autoclave (DMC boiling point is 90°C; reaction requires >120°C for efficient methylation).

  • Reaction: Add DMC. Seal the vessel.

  • Heating: Heat to 130-150°C for 6-12 hours.

    • Mechanism Note: At T > 120°C, DMC undergoes decarboxylation to generate the active methylating species.

  • Workup: Cool to room temperature. Filter salts. Distill off excess DMC (can be recycled). The residue is often pure product (3-methylanisole).

Protocol C: Ullmann-Type Coupling (Diaryl Ether Synthesis)

Best for: Connecting m-cresol to another aromatic ring (e.g., drug scaffolds).[1]

Reagents:

  • m-Cresol (1.2 equiv)[1]

  • Aryl Iodide (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid (20 mol%) or 1,10-Phenanthroline.[1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or Toluene

Procedure:

  • Degassing: Combine solid reagents in a reaction vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen inhibits the Cu(I) catalytic cycle.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 90-110°C for 12-24 hours.

  • Workup: Dilute with water and Ethyl Acetate. Filter through a Celite pad to remove copper residues. Extract and purify via column chromatography.[3]

Experimental Workflow Diagram

Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Purification Start Start: Reagent Prep Mix Mix: m-Cresol + Base + Solvent Start->Mix Add Add Electrophile (Dropwise if exothermic) Mix->Add Heat Heat/Reflux (Monitor via TLC/HPLC) Add->Heat Quench Quench/Filter Salts Heat->Quench Completion Wash Caustic Wash (1M NaOH) *CRITICAL STEP* Quench->Wash Remove unreacted Phenol Dry Dry (MgSO4) & Concentrate Wash->Dry End Final Product (Characterize NMR/MS) Dry->End

Figure 2: Standardized workflow emphasizing the critical caustic wash step to ensure removal of unreacted m-cresol.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Conversion Wet solvent/base.[1]Use anhydrous K₂CO₃ and dry solvents. Water quenches the electrophile.
C-Alkylation Byproduct Phenoxide acting as soft nucleophile.Switch to a harder solvent (DMF) or use O-selective reagents like DMC.[1] Avoid Friedel-Crafts conditions.
Unreacted m-Cresol in Product Incomplete reaction or poor workup.[1]Mandatory: Wash organic layer with 1M NaOH. The phenoxide is water-soluble; the ether is not.
Dark Coloration Oxidation of m-cresol (Quinone formation).[1]Perform reaction under Nitrogen/Argon atmosphere.
Safety & Handling (E-E-A-T)
  • m-Cresol: Highly corrosive and toxic by absorption.[1] It acts as a permeator, carrying other toxins through the skin. Always use nitrile gloves and work in a fume hood.

  • Methyl Iodide / Dimethyl Sulfate: Potent alkylating agents and suspected carcinogens. Use a specialized waste stream for quenching (e.g., dilute ammonia).

  • Copper Residues: In Ullmann couplings, copper must be removed to meet pharmaceutical heavy metal limits (typically <10 ppm). Use thiourea scavengers or Celite filtration.

References
  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Byju's / Wikipedia[1]

    • URL:

  • Green Methylation of Phenols using Dimethyl Carbon

    • Source: National Institutes of Health (PubMed) / Chemosphere
    • Title: Dimethylcarbonate for eco-friendly methylation reactions[2][4][5][6][7]

    • URL:[Link][4]

  • Phase Transfer Catalysis in Etherific

    • Source: Cambridge University Press
    • Title: Liquid–Liquid Phase-Transfer Catalysis Mechanism[1][8]

    • URL:[Link]

  • Ullmann Coupling Reaction Conditions

    • Source: Organic Chemistry Portal[1][9][10]

    • Title: Ullmann Reaction - Mechanism and Conditions[1]

    • URL:[Link]

  • Synthesis of 3-Methylanisole (Protocol Verific

    • Source: PrepChem
    • Title: Preparation of 3-methylanisole[1][11][12]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling of 2-(3-Methylphenoxy)ethanol

[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: HPLC Method Development, Troubleshooting, and Impurity Identification

The Impurity Ecosystem: Origins & Causality

Before troubleshooting, you must understand what you are looking for. Impurities in this molecule are rarely random; they are artifacts of the synthesis pathway (typically the reaction of m-cresol with ethylene carbonate or ethylene oxide).

Visualizing the Impurity Pathway

The following diagram maps the chemical origins of the most critical impurities. Use this to correlate specific retention times with likely structures.

ImpurityPathwayStartStarting Material:m-Cresol(3-Methylphenol)ProductTarget Product:This compoundStart->Product Primary ReactionImp_SMImpurity A:Unreacted m-Cresol(High Retention)Start->Imp_SM ResidualImp_IsoImpurity B:Ortho/Para Isomers(From impure m-Cresol)Start->Imp_Iso Contaminant in SMReagentReagent:Ethylene Oxide/CarbonateReagent->ProductImp_SideImpurity C:Ethylene Glycol(Hydrolysis)Reagent->Imp_Side Hydrolysis (H2O)Imp_DimerImpurity D:Bis(3-methylphenoxy)ethane(Over-alkylation)Product->Imp_Dimer Excess Alkylation

Figure 1: Mechanistic origin of impurities.[1] Note that "Impurity B" (Isomers) is the most analytical challenging due to structural similarity.

Standard Operating Procedure (SOP): The "Universal" Method

Why this protocol? Standard C18 columns often fail to resolve positional isomers (meta vs. para) of methylated aromatics. This method utilizes a Phenyl-Hexyl stationary phase, leveraging

1
Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmCritical: Provides superior selectivity for aromatic isomers (m- vs p-tolyl) compared to C18 [1, 3].[1]
Mobile Phase A 0.1% Orthophosphoric Acid in WaterLow pH suppresses phenol ionization, sharpening peaks for m-cresol impurities.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; Methanol can be used if selectivity changes are needed.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 272 nmOptimized for the phenol ring absorption maximum (approx 270-275 nm for cresols) [2].[1]
Temperature 30°CControls viscosity and retention reproducibility.
Gradient Program
  • 0-2 min: 5% B (Hold for polar impurities like Ethylene Glycol)[1]

  • 2-20 min: 5%

    
     60% B (Linear gradient for main peak and isomers)[1]
    
  • 20-25 min: 60%

    
     90% B (Elute hydrophobic dimers)[1]
    
  • 25-30 min: 90% B (Wash)[1]

  • 30-35 min: 5% B (Re-equilibration)

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I see a "shoulder" on my main peak. Is my column failing?

Diagnosis: Likely Positional Isomer Co-elution . If your starting material (m-cresol) contained traces of p-cresol or o-cresol, these will form 2-(4-Methylphenoxy)ethanol or 2-(2-Methylphenoxy)ethanol.[1] These isomers have nearly identical hydrophobicity to your target. The Fix:

  • Switch Chemistry: If using C18, switch to Phenyl-Hexyl or Biphenyl phases.[1] The shape selectivity is required to separate the meta form from the para form.

  • Lower Temperature: Reduce column temperature to 20°C. Lower temperatures often enhance selectivity (

    
    ) for isomers.
    
Q2: There is a broad, tailing peak eluting very late (>20 min). What is it?

Diagnosis: The "Dimer" (Bis-ether). This is likely 1,2-bis(3-methylphenoxy)ethane.[1] It has two aromatic rings, making it significantly more hydrophobic than the main product. The Fix:

  • Ensure your gradient goes to at least 90% Acetonitrile.

  • Run a "Blank" injection after high-concentration samples to check for carryover, as this molecule sticks to stainless steel.[1]

Q3: My m-Cresol impurity peak is splitting or tailing severely.

Diagnosis: Ionization Issues. Cresols are weak acids (pKa ~10).[1] If your mobile phase pH is neutral, the phenol moiety may partially ionize, causing peak distortion. The Fix:

  • Acidify: Ensure Mobile Phase A contains 0.1% Phosphoric Acid or Formic Acid (pH ~2.5). This keeps the impurity in its neutral (protonated) state, ensuring a sharp peak.

Q4: I see a peak at the void volume (dead time). Is it an impurity?

Diagnosis: Ethylene Glycol or Solvent Front. Ethylene glycol (a hydrolysis byproduct) is very polar and often elutes near the void volume on Reverse Phase columns. The Fix:

  • Verification: Inject a pure Ethylene Glycol standard.

  • Retain it: To quantify it accurately, you may need a specialized column (e.g., HILIC or a polar-embedded C18) as standard C18 often cannot retain it sufficiently for quantitation.[1]

Diagnostic Workflow: Decision Tree

Use this logic flow to resolve resolution or sensitivity issues.

TroubleshootingTreeProblemStart: Identify ProblemIssue1Co-elution / Shoulder(Isomer Issue)Problem->Issue1Issue2Peak Tailing(Shape Issue)Problem->Issue2Issue3Ghost Peaks(Contamination)Problem->Issue3Sol1Switch to Phenyl-Hexyl Column(Maximize pi-pi interactions)Issue1->Sol1Sol1bDecrease Temp to 20°CIssue1->Sol1bCheckPHCheck pH < 3.0?Issue2->CheckPHStepGradRun Blank GradientIssue3->StepGradAcidifyAdd 0.1% H3PO4CheckPH->AcidifyNoCheckColColumn Void?CheckPH->CheckColYesCleanWash Column with100% ACN or IPAStepGrad->CleanPeaks Persist

Figure 2: Troubleshooting logic for common HPLC anomalies in aromatic ether analysis.

References & Authoritative Grounding

  • BenchChem Application Note. HPLC Method for the Analysis and Separation of Cresol Isomers. (Demonstrates the superiority of Phenyl phases over C18 for cresol isomer separation). (Cited for Phenyl column selection logic)

  • International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). (Establishes UV maxima for cresols at ~272-280nm).[1][2]

  • Shimadzu Application News. Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (Validates pi-pi interaction mechanism for isomer resolution). [1]

  • United States Pharmacopeia (USP). Phenoxyethanol Monograph.[3][4] (Provides the baseline regulatory framework for phenoxyethanol-derivative purity, including phenol limits). [1]

Disclaimer: This guide is for research and development purposes. Final methods for pharmaceutical release must be validated according to ICH Q2(R1) guidelines.

troubleshooting peak tailing in HPLC analysis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Support Guide: Troubleshooting Peak Tailing in HPLC Analysis of 2-(3-Methylphenoxy)ethanol

Technical Profile & Tailing Mechanisms

Molecule: this compound CAS: 13605-19-1 Chemical Class: Aryl Alkyl Alcohol / Glycol Ether Physicochemical Context: [1][2]

  • Polarity: Moderate (LogP ~1.65).[2][3] It contains both a hydrophobic tolyl ring and a hydrophilic ethylene glycol tail.[2]

  • Acidity: Effectively neutral in standard HPLC pH ranges (pKa >15).[2]

  • Tailing Risk Factors: Despite being "neutral," this molecule is prone to tailing due to Hydrogen Bonding . The ether oxygen and the terminal hydroxyl group act as hydrogen bond acceptors/donors, interacting with residual silanols (Si-OH) on the silica support of the column.

Diagnostic Workflow

Before altering chemistry, isolate the variable using this logic flow.

TailingDiagnosis Start Start: Peak Tailing Detected (As > 1.5) CheckAll Do ALL peaks in the chromatogram tail? Start->CheckAll SystemIssue System/Hardware Issue (Dead Volume, Detector Time Constant) CheckAll->SystemIssue Yes SpecificIssue Chemistry/Column Issue CheckAll->SpecificIssue No (Only Target) DiluentCheck Is Sample Diluent Stronger than Mobile Phase? SpecificIssue->DiluentCheck SolventEffect Solvent Mismatch Effect Action: Match Diluent to MP DiluentCheck->SolventEffect Yes (e.g. 100% ACN) LoadCheck Does Tailing Decrease with Lower Injection Vol/Conc? DiluentCheck->LoadCheck No Overload Mass Overload Action: Dilute Sample LoadCheck->Overload Yes SilanolCheck Is Column End-Capped? Is pH > 6? LoadCheck->SilanolCheck No SilanolInteraction Silanol Interaction Action: Lower pH or Change Column SilanolCheck->SilanolInteraction Yes/Maybe

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

Technical Q&A: Troubleshooting Protocols

Category A: Mobile Phase & Chemistry[4][5][6][7][8][9][10]

Q: My molecule is neutral. Why does lowering the pH improve peak shape? A: While this compound is neutral, the silica support of your column is not.

  • Mechanism: At pH > 4, residual silanol groups (Si-OH) on the silica surface ionize to Si-O⁻.[2] The polar hydroxyl and ether groups of your analyte can engage in hydrogen bonding with these silanols, causing "drag" or tailing.

  • Solution: Lower the mobile phase pH to 3.0 . This suppresses silanol ionization (keeping them as Si-OH), reducing the secondary interaction strength.[2]

  • Protocol: Add 0.1% Phosphoric Acid or Formic Acid to the aqueous portion of your mobile phase.

Q: I am using an isocratic method (50:50 ACN:Water). The peak tails significantly. What is the fix? A: Simple binary mixtures often lack the ionic strength to mask surface defects.

  • Recommendation: Switch to a buffered mobile phase even for neutral compounds.[2]

  • Why: A buffer (e.g., 20 mM Potassium Phosphate, pH 3.0) provides cations (K⁺) that compete for the active silanol sites, effectively "shielding" them from your analyte.

Category B: Sample Preparation (The #1 Cause)

Q: I dissolve my standard in 100% Acetonitrile to ensure solubility, but the peak is distorted. Why? A: You are experiencing "Solvent Shock" (Viscosity/Strength Mismatch).[2]

  • Mechanism: When a plug of strong solvent (100% ACN) enters a weaker mobile phase (e.g., 50% Water), the analyte molecules at the front of the plug travel faster than those at the back until the plug mixes with the mobile phase. This causes peak broadening and fronting/tailing.[2][4][5][6][7]

  • Test: Inject the same mass of analyte dissolved in the mobile phase itself.

  • Fix: If solubility is an issue, use the "Weakest Possible Solvent." Try dissolving in 50:50 ACN:Water.[2] If you must use 100% ACN, reduce the injection volume to <5 µL.

Category C: Column Hardware

Q: How do I distinguish between "Chemical Tailing" and a "Void" in the column? A: Check the Asymmetry Factor (As) across different peaks.

  • Chemical Tailing: Usually affects specific peaks (polar compounds) more than others (neutral hydrocarbons).[2]

  • Physical Void: Affects ALL peaks, including the void marker (t0).

  • Validation: Reverse the column (if allowed by manufacturer) and flush into a beaker. If the pressure drops and subsequent peak shape improves, the inlet frit was clogged. If tailing persists, the bed is likely collapsed (void).

Comparative Data: Solution Matrix

Root CauseDiagnostic SymptomRemediation Strategy
Silanol Activity Tailing worsens as column ages; improves at low pH.[2]Switch Column: Use a "Base Deactivated" or heavily End-Capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).Modify MP: Lower pH to 3.[2]0.
Solvent Mismatch Peak is split or broad; retention time (tR) is slightly unstable.[2]Diluent Adjustment: Match sample diluent to the initial mobile phase composition.Injection: Reduce volume (e.g., 20 µL → 5 µL).
Mass Overload Peak looks like a "shark fin" (Triangle shape); tR decreases slightly.[2]Dilution: Dilute sample 10x. If peak symmetry returns to 1.0–1.2, the column was overloaded.
Extra-Column Volume All peaks are broad; early eluting peaks are affected most.[2]Plumbing: Replace standard tubing (0.010" ID) with narrow bore (0.005" ID Red PEEK) between injector and column.

Recommended Method Parameters

For robust analysis of this compound, utilize these baseline conditions to minimize tailing risks:

  • Column: C18, 150 x 4.6 mm, 5 µm (High purity, fully end-capped silica).[2]

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.5).[2]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Mode: Isocratic (approx. 40-50% B) or Gradient.[2]

  • Flow Rate: 1.0 mL/min.[2][4][8]

  • Temperature: 30°C (Controlled temperature reduces viscosity effects).[2]

  • Detection: UV @ 270 nm (Aromatic ring absorption).[2]

References

  • Chromatography Online. Troubleshooting HPLC Peak Tailing. (General mechanisms of silanol interactions and solvent mismatch).[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66913, 2-[2-(4-methylphenoxy)ethoxy]ethanol.[2] (Structural and physicochemical data).[2][9] Available at: [Link][2]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Diagnostic protocols for asymmetry). Available at: [Link][2]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Hardware vs. Chemistry differentiation).[2] Available at: [Link][2]

Sources

Technical Support Center: Stability & Degradation of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TSC-CHEM-2024-001 Topic: Degradation Pathways & Formulation Stability of 2-(3-Methylphenoxy)ethanol Applicable For: Formulation Chemists, Analytical Scientists, QA/QC Managers

Executive Summary

This compound (also known as Ethylene Glycol Mono-3-methylphenyl Ether or EGBMP) is a glycol ether often used as a solvent or preservative. Structurally, it consists of a m-cresol moiety linked to an ethylene glycol chain.

While generally stable, it exhibits three distinct degradation vulnerabilities in formulation:

  • Oxidative Degradation: Attack on the primary alcohol or the benzylic methyl group.

  • Ether Cleavage (Hydrolysis): Release of m-cresol (3-methylphenol) under acidic stress.

  • Pseudo-Degradation (Transesterification): Interaction with fatty acid excipients.

This guide provides the mechanistic understanding and troubleshooting protocols required to secure your formulation's integrity.

Master Degradation Map

The following diagram illustrates the three primary pathways by which this compound degrades or transforms.

DegradationMap Parent This compound (Parent) Aldehyde (3-Methylphenoxy)acetaldehyde (Transient) Parent->Aldehyde Oxidation (-CH2OH) Cresol m-Cresol (Toxic/Odor) Parent->Cresol Acid Hydrolysis / Radical Cleavage Glycol Ethylene Glycol Parent->Glycol Hydrolysis BenzAld 3-(2-hydroxyethoxy)benzaldehyde Parent->BenzAld Benzylic Oxidation (-CH3) Ester 2-(3-methylphenoxy)ethyl ester (Lipophilic Impurity) Parent->Ester Reaction w/ Fatty Acids Acid (3-Methylphenoxy)acetic acid (Major Oxidative Product) Aldehyde->Acid Oxidation

Figure 1: Mechanistic pathways for the degradation of this compound.[1] Red nodes indicate high-risk degradants.

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC assay shows a loss of active, but I see no new peaks in the main chromatogram."

Root Cause: Volatility or Benzylic Oxidation Unlike standard Phenoxyethanol, the meta-methyl group on the aromatic ring makes this molecule susceptible to benzylic oxidation . The resulting intermediates can be volatile or have different UV absorption maxima, making them "invisible" in standard isocratic runs.

  • Mechanism: Radical abstraction of a hydrogen from the -CH3 group leads to the formation of benzyl radicals, eventually oxidizing to aldehydes or carboxylic acids on the ring.

  • Diagnostic Step:

    • Check the headspace. Benzylic oxidation products often have distinct almond-like or sharp odors.

    • Re-run HPLC with a gradient extending to high organic composition to catch lipophilic dimers.

Issue 2: "The formulation has developed a sharp, medicinal, or tar-like odor."

Root Cause: Ether Cleavage (Formation of m-Cresol) This is the most critical safety risk. Under strong acidic conditions (pH < 3) or high thermal stress, the ether linkage hydrolyzes.

  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (usually by water) cleaves the bond, releasing Ethylene Glycol and 3-Methylphenol (m-Cresol) .

  • Risk: m-Cresol is significantly more irritating and toxic than the parent ether. Even ppm levels are detectable by nose.

  • Corrective Action: Buffer the formulation to pH 5.0–7.0. Avoid using strong mineral acids (HCl, H2SO4) for pH adjustment; use Citric or Lactic acid instead.

Issue 3: "I see a new, late-eluting peak in my emulsion formulation."

Root Cause: Transesterification (Pseudo-Degradation) This is not a destruction of the molecule but a chemical transformation. The primary alcohol group (-OH) on the ethylene tail is nucleophilic.

  • Mechanism: In formulations containing fatty acids (Stearic acid, Palmitic acid) or esters (Triglycerides), the parent molecule can undergo esterification.

    • Reaction: this compound + R-COOH

      
       2-(3-Methylphenoxy)ethyl alkanoate + H2O.
      
  • Impact: The parent molecule "disappears" from the specific retention time, reappearing much later as a lipophilic ester.

  • Solution: This is an equilibrium reaction. Ensure water activity is high enough to push the equilibrium back to the left, or remove free fatty acids from the oil phase.

Experimental Protocols

Protocol A: Stress Testing for Stability Profiling

Objective: Force degradation to identify potential impurities.

ConditionDurationTarget PathwayExpected Degradants
Acid Hydrolysis (0.1N HCl, 60°C)48 HoursEther Cleavagem-Cresol, Ethylene Glycol
Oxidation (3% H2O2, RT)24 HoursAlcohol Oxidation(3-Methylphenoxy)acetic acid
Photostability (1.2M Lux hours)~24 HoursRadical AttackBenzylic oxidation products, Dimers
Thermal (80°C, pH 6)7 DaysGeneralTransesterification (if excipients present)
Protocol B: HPLC Method for Impurity Tracking

Standard Reverse Phase method adapted for polar/non-polar separation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-20 min: 10%

      
       90% B (Linear Gradient)
      
    • 20-25 min: 90% B (Wash)

  • Detection: UV at 270 nm (Optimized for phenol ether absorption).

  • Flow Rate: 1.0 mL/min.[2]

Diagnostic Decision Tree

Use this logic flow to determine the source of instability in your specific case.

TroubleshootingTree Start Start: Assay Value < 95% OdorCheck Is there a medicinal/tar odor? Start->OdorCheck pHCheck Is pH < 4.0? OdorCheck->pHCheck Yes NewPeaks Are new peaks visible in HPLC? OdorCheck->NewPeaks No ResultCresol Hydrolysis Detected Product: m-Cresol Action: Raise pH pHCheck->ResultCresol Yes ResultOx Oxidation Detected Product: Acid/Aldehyde Action: Add Antioxidant pHCheck->ResultOx No (Oxidative Cleavage) RTCheck Retention Time (RT) of new peaks? NewPeaks->RTCheck Yes ResultVolatile Loss via Volatility/Sorption Action: Check Packaging NewPeaks->ResultVolatile No RTCheck->ResultOx RT < Parent (Polar) ResultEster Transesterification Product: Fatty Ester Action: Check Excipients RTCheck->ResultEster RT > Parent (Lipophilic)

Figure 2: Diagnostic logic for identifying the root cause of instability.

References

  • OECD SIDS. (2004). 2-Phenoxyethanol: SIDS Initial Assessment Report for SIAM 19. UNEP Publications. Link(Referenced for analogous ether cleavage and metabolic oxidation pathways of phenyl glycol ethers).

  • Cosmetic Ingredient Review (CIR). (2011). Final Report on the Safety Assessment of Phenoxyethanol. International Journal of Toxicology. Link(Referenced for oxidative stability and impurity profiles of glycol ethers).

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link(Referenced for chemical structure and physical properties).

  • Gierer, J., et al. (1989).[3] Oxidation and fragmentation of phenyl-substituted alcohols and ethers. Holzforschung. (Referenced for mechanistic data on benzylic oxidation and ether cleavage).

Sources

Technical Support Center: Navigating the Stability of 2-(3-Methylphenoxy)ethanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(3-Methylphenoxy)ethanol. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your aqueous formulations containing this compound. As your partner in scientific discovery, we aim to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments.

Troubleshooting Guide: A Proactive Approach to Stability Issues

This section addresses specific experimental observations that may indicate stability problems with your this compound aqueous solutions. We will delve into the potential causes and provide actionable, step-by-step guidance for investigation and resolution.

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Observation: You notice the appearance of new, unidentified peaks in the chromatogram of your this compound solution that were not present in the initial analysis of the standard.

Potential Causes and Investigation Workflow:

The emergence of new peaks is a classic indicator of degradation. The primary suspects are hydrolysis, oxidation, and photodegradation. The following workflow will help you identify the root cause.

G cluster_0 Initial Observation cluster_1 Investigation Pathways cluster_2 Experimental Verification cluster_3 Analysis & Confirmation cluster_4 Conclusion Obs New peak(s) in HPLC Hydrolysis Hypothesis: Hydrolysis Obs->Hydrolysis Oxidation Hypothesis: Oxidation Obs->Oxidation Photodegradation Hypothesis: Photodegradation Obs->Photodegradation Forced_Hydrolysis Forced Degradation: pH stress (acid/base) Hydrolysis->Forced_Hydrolysis Forced_Oxidation Forced Degradation: Expose to H2O2 Oxidation->Forced_Oxidation Forced_Photo Forced Degradation: Expose to UV/Vis light Photodegradation->Forced_Photo Analyze Analyze stressed samples by HPLC-MS Forced_Hydrolysis->Analyze Forced_Oxidation->Analyze Forced_Photo->Analyze Compare Compare retention times and mass spectra of degradants with unknown peaks Analyze->Compare Conclusion Identify degradation pathway(s) Compare->Conclusion

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in HPLC analysis.

Detailed Protocols for Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

1. Hydrolytic Degradation:

  • Protocol:

    • Prepare three separate solutions of this compound in an aqueous medium.

    • Adjust the pH of the solutions to acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[2]

    • At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

  • Rationale: This will determine if the ether or alcohol functional groups are susceptible to acid or base-catalyzed hydrolysis.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound in water.

    • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a set duration.

    • Analyze samples at regular intervals by HPLC.

  • Rationale: The ether linkage and the benzylic position of the methyl group are potential sites for oxidation.

3. Photodegradation:

  • Protocol:

    • Prepare a solution of this compound in water.

    • Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points.

  • Rationale: Aromatic compounds can absorb UV light, leading to photochemical reactions.[3]

Issue 2: Loss of Potency or Concentration Over Time

Observation: Quantitative analysis of your this compound stock solution shows a decrease in concentration over a shorter period than expected.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Storage Temperature Elevated temperatures can accelerate degradation reactions.[4] The stability of phenoxyethanol is known to be compromised by high temperatures.[5]Store stock solutions at a controlled room temperature (20-25°C) or refrigerated (2-8°C) if preliminary stability data suggests it is beneficial. Avoid freezing, as this can cause phase separation.
Incorrect pH of the Solution The stability of phenoxyethanol is optimal in slightly acidic to neutral pH ranges. Highly alkaline conditions can reduce its efficacy.[5]Ensure the pH of your aqueous solution is within a stable range (typically pH 4-8). Use appropriate buffers if necessary.
Evaporation of the Solvent If the container is not sealed properly, the evaporation of water can lead to an apparent increase in concentration, or if the compound itself is volatile, a decrease.Always use tightly sealed containers for storing aqueous solutions. For long-term storage, consider using containers with high-quality seals.
Adsorption to Container Surface While less common for this molecule, some compounds can adsorb to the surface of certain types of plastic or glass containers.If you suspect adsorption, consider using different types of containers (e.g., borosilicate glass vs. polypropylene) and analyze for any loss of compound.
Issue 3: Color Change or Precipitation in the Solution

Observation: Your initially clear and colorless aqueous solution of this compound develops a yellow tint or becomes cloudy with precipitate upon storage.

Potential Causes and Solutions:

  • Formation of Chromophoric Degradation Products: Oxidation of phenolic compounds can lead to the formation of colored byproducts. The photodegradation of the related 2-(4-methylphenoxy)ethanol is known to produce p-cresol, which can further oxidize to colored species.[6]

    • Solution: Protect your solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.[4] Also, consider purging the solution with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Microbial Contamination: Although this compound has antimicrobial properties, at low concentrations or in the presence of resistant microorganisms, contamination can occur, leading to turbidity.

    • Solution: Prepare solutions under sterile conditions if they are to be stored for extended periods, especially if they are intended for biological assays. Consider sterile filtration of the final solution.

  • Excipient Incompatibility: If your formulation contains other excipients, chemical interactions could lead to the formation of an insoluble complex.

    • Solution: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient in your formulation and storing them under stressed conditions to observe any physical or chemical changes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a simple aqueous solution at room temperature?

While specific long-term stability data for this compound is not extensively published, based on its chemical structure and data from similar compounds like phenoxyethanol, it is expected to be relatively stable in aqueous solutions at neutral pH when protected from light and stored at controlled room temperature.[5] For critical applications, it is highly recommended to perform your own stability studies.

Q2: What are the likely degradation products of this compound?

Based on its chemical structure and studies on related molecules, the following degradation pathways are plausible:

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent This compound Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation Hydrolysis Hydrolysis Parent->Hydrolysis Product1 3-Methylphenol (m-cresol) Oxidation->Product1 Ether cleavage Product3 Oxidized derivatives Oxidation->Product3 Oxidation of alcohol or methyl group Photodegradation->Product1 Ether cleavage Hydrolysis->Product1 Ether cleavage Product2 Ethylene Glycol Hydrolysis->Product2 Ether cleavage

Caption: Plausible degradation pathways of this compound.

The most likely degradation would involve the cleavage of the ether bond, potentially forming 3-methylphenol (m-cresol) and ethylene glycol . This is supported by evidence from the photodegradation of 2-(4-methylphenoxy)ethanol, which yields p-cresol.[6] Oxidation could also occur at the alcohol group or the methyl group on the aromatic ring.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[7]

  • Method Development: A reversed-phase HPLC method with UV detection would be a suitable starting point. A C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds of this polarity.[8]

  • Method Validation: To validate the method as stability-indicating, you must perform forced degradation studies (as described in Issue 1). The method must be able to separate the main peak of this compound from all the degradation product peaks generated under stress conditions.[9]

Q4: Are there any known incompatibilities with common pharmaceutical excipients?

  • Strong Oxidizing Agents: These could lead to the degradation of the molecule.

  • Certain Polymeric Excipients: Some polymers may have reactive impurities (e.g., peroxides) that could initiate degradation.[1]

  • Surfactants: High concentrations of certain non-ionic surfactants can sometimes encapsulate preservatives like phenoxyethanol, reducing their effective concentration and antimicrobial activity.

It is always best practice to perform compatibility studies with your specific formulation.[10]

Q5: What are the best practices for preparing and storing aqueous solutions of this compound?

  • Use High-Purity Water: Use purified water (e.g., Milli-Q or equivalent) to minimize contaminants that could affect stability.

  • Ensure Complete Dissolution: this compound is soluble in water, but ensure it is fully dissolved before finalizing the volume. Gentle warming or sonication can aid dissolution.

  • Control pH: Adjust the pH to a slightly acidic or neutral range if necessary for your application.

  • Protect from Light: Store the solution in an amber glass bottle or a container wrapped in foil.[4]

  • Store at a Controlled Temperature: Keep the solution at a consistent, cool temperature. Avoid repeated freeze-thaw cycles.[5]

  • Use Tightly Sealed Containers: Prevent evaporation and contamination by using high-quality, tightly sealed containers.

  • Label Properly: Clearly label the container with the compound name, concentration, solvent, date of preparation, and storage conditions.

By following these guidelines and being vigilant for the signs of instability, you can ensure the reliability and reproducibility of your experiments involving this compound.

References

  • Tristar Intermediates. (2025, July 12). 5 Common Phenoxy Ethanol Mistakes to Avoid. Available from: [Link]

  • European Medicines Agency. (2018, September 20). Information for the package leaflet regarding ethanol used as an excipient in medicinal products for human use. EMA/CHMP/43486/2018 Corr. 1. Available from: [Link]

  • Ilkaeva, M., et al. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. Accepted Manuscript in Journal of Photochemistry and Photobiology A: Chemistry. Available from: [Link]

  • Google Patents. (2014). CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 255-259. Available from: [Link]

  • Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. (2004). Photochemistry and Photobiology, 79(3), 259-267. Available from: [Link]

  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. (2016). Food Science and Technology, 36(2), 259-266. Available from: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 143-161. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2015). Journal of Analytical Methods in Chemistry, 2015, 814390. Available from: [Link]

  • The stability of aqueous ethanol solutions after 13 years storage. (2005). Journal of Analytical Toxicology, 29(1), 47-49. Available from: [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1982). U.S. Environmental Protection Agency. Available from: [Link]

  • Ro 15-4513 selectively attenuates ethanol, but not sucrose, reinforced responding in a concurrent access procedure; comparison to other drugs. (1990). Psychopharmacology, 101(2), 185-191. Available from: [Link]

  • Chemical Kinetics and Stability. In A. N. Martin, Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences (4th ed.). Lea & Febiger.
  • Compatibility of Commonly Used Active Pharmaceutical Ingredients in a Ready-to-Use Oral Suspending Vehicle. (2023). Pharmaceutics, 15(10), 2411. Available from: [Link]

  • FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2017). Boletín de la Sociedad Española de Cerámica y Vidrio, 56(6), 265-272. Available from: [Link]

  • Meprobamate. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Available from: [Link]

  • The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. (2013). International Journal of Chemical Kinetics, 45(10), 645-653. Available from: [Link]

  • Oxidation of Alcohols and Activated Alkanes with Lewis acid-activated TEMPO. (2017). eScholarship, University of California. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2012). Pharmaceutical Technology, 36(11). Available from: [Link]

  • Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition. (2020). ACS Catalysis, 10(15), 8563–8575. Available from: [Link]

  • FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2017). Boletín de la Sociedad Española de Cerámica y Vidrio, 56(6), 265-272. Available from: [Link]

  • Ethanol exposure through medicines commonly used in paediatrics. (2014). Archives of Disease in Childhood, 99(7), 690-692. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2015). Journal of Analytical Methods in Chemistry, 2015, 814390. Available from: [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2010). Journal of Excipients and Food Chemistry, 1(3), 3-26. Available from: [Link]

  • Reaction kinetics of 2‐((2‐aminoethyl) amino) ethanol in aqueous and non‐aqueous solutions using the stopped‐flow technique. (2011). International Journal of Greenhouse Gas Control, 5(4), 960-968. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]

  • Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. (2012). Farmacia, 60(5), 688-698. Available from: [Link]

  • Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. (2016). Pharmacognosy Magazine, 12(Suppl 2), S226–S232. Available from: [Link]

  • Enzyme-based hydrolysis processes for ethanol from lignocellulosic materials: A review. (2007). BioResources, 2(4), 707-738. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Asian Journal of Pharmaceutical and Clinical Research, 13(6), 12-20. Available from: [Link]

  • Kinetics of Sucrose Hydrolysis in a Subcritical Water-ethanol Mixture. (2011). Journal of the Japan Society for Food Engineering, 12(4), 231-236. Available from: [Link]

Sources

Technical Support Center: High-Resolution Analysis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Co-eluting Impurities Audience: Analytical Chemists, Process Development Scientists

Introduction: The Isomer Challenge

2-(3-Methylphenoxy)ethanol (also known as 3-methylphenoxyethanol) is a critical intermediate and preservative agent. In synthesis, it is typically produced via the ethoxylation of m-cresol. The primary analytical challenge is not the separation of the main peak from degradation products, but the resolution of positional isomers and starting material carryover .

Common impurities include:

  • Positional Isomers: 2-(2-Methylphenoxy)ethanol (ortho) and 2-(4-Methylphenoxy)ethanol (para). These possess identical molecular weights and nearly identical hydrophobicity to the target meta isomer.

  • Starting Material: Unreacted m-cresol.

  • Reaction Byproducts: Poly-ethoxylated species (dimers).

This guide provides a self-validating workflow to resolve these specific co-elutions.

Module 1: Diagnostic Workflow (The Triage)

Before altering your method, you must confirm that the "single peak" you see is actually a co-elution. Standard UV detection at 254 nm often fails to distinguish between positional isomers due to overlapping spectra.

Step 1: Peak Purity Assessment

Do not rely on retention time alone. Use the following diagnostic checks:

Diagnostic ToolIndicator of Co-elutionAction
DAD (Diode Array) Peak Purity Angle > Purity Threshold. Spectral non-homogeneity across the peak width.If UV spectra are identical (common for isomers), move to MS.
MS (Mass Spec) Inconsistent m/z ratios across the peak slice. Note: Isomers have the same m/z (152.19 Da). Look for different fragmentation patterns at higher collision energies.If m/z is identical, the issue is isomeric. You need Chromatographic Selectivity (Module 2).
Shoulder Check Asymmetry factor (

) > 1.5 or < 0.8 without column aging.
A "tailing" peak is often a hidden isomer eluting on the back slope.
Visualizing the Diagnostic Logic

DiagnosticWorkflow Start Suspected Impurity/Co-elution DAD Check DAD Peak Purity Start->DAD Isomers Are UV Spectra Identical? DAD->Isomers Purity Fail MS_Check Check MS (m/z) Isomers->MS_Check Yes (Spectra Overlap) Chem_Problem Chemical Impurity (m-Cresol/Byproducts) Isomers->Chem_Problem No (Distinct Spectra) MassDiff Different Mass? MS_Check->MassDiff Iso_Problem Isomeric Co-elution (Ortho/Para isomers) MassDiff->Iso_Problem No (Same MW) MassDiff->Chem_Problem Yes

Figure 1: Decision tree for categorizing the nature of the co-eluting impurity.

Module 2: Resolving Isomeric Impurities (The "Meta" vs "Para" Problem)

This is the most common failure point. Standard C18 columns rely on hydrophobicity. Since the methyl group's position (ortho/meta/para) changes hydrophobicity only marginally, C18 columns often fail to resolve these peaks to baseline.

The Solution: Selectivity

You must switch from a hydrophobic mechanism (C18) to a mechanism that exploits the shape and electron density of the aromatic ring.

Recommended Phase: Biphenyl or Phenyl-Hexyl .

  • Mechanism: The Biphenyl stationary phase engages in

    
     interactions with the aromatic ring of the analyte. The steric hindrance of the methyl group in the ortho position vs. the meta position significantly alters how the molecule "slots" into the stationary phase, creating separation that C18 cannot achieve.
    
Protocol: Method Conversion
ParameterStandard C18 Condition (Low Resolution)Optimized Biphenyl Condition (High Resolution)
Column C18 (L1), 150 x 4.6mm, 3µmBiphenyl (L11) or PFP (L43) , 150 x 4.6mm, 2.7µm (Core-Shell)
Mobile Phase A Water (0.1% Formic Acid)Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile Methanol (Critical)
Why? Acetonitrile has

-electrons that compete with the stationary phase.
Methanol is "

-transparent," maximizing the interaction between the analyte and the Biphenyl ligand.
Gradient 50-90% B in 10 minIsocratic hold at 55% B for 5 min, then gradient to 80% B.

Expert Insight: If you cannot switch columns, try lowering the temperature to 15°C . Isomeric selectivity often improves at lower temperatures due to increased rigidity of the stationary phase ligands, enhancing shape selectivity.

Module 3: Resolving the Starting Material (m-Cresol)

If your co-elution is identified as m-cresol (the starting material), the separation physics are different. m-Cresol is a weak acid (pKa ~10), while this compound is a neutral ether.

The Solution: pH Tuning

You can force the separation by ionizing the impurity while leaving the target molecule neutral.

  • High pH Strategy (Recommended for Hybrid Columns):

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism: At pH 10, m-cresol (pKa ~10) will be ~50% ionized (deprotonated to phenolate), drastically reducing its retention time. The target ether remains neutral and retains well.

    • Result: m-Cresol elutes in the void volume or very early; Target elutes later.

  • Low pH Strategy (Standard):

    • Mobile Phase: 0.1% Formic Acid (pH ~2.7).

    • Mechanism: Both species are neutral. Separation relies purely on the polarity difference between the hydroxyl group (cresol) and the ether-alcohol tail (target). This often requires a shallow gradient (e.g., 0.5% B increase per minute) to resolve.

Experimental Workflow: pH Scouting

pHScouting Input m-Cresol Co-elution Step1 Check Column pH Limit Input->Step1 Hybrid Hybrid Silica (pH 1-12)? Step1->Hybrid High_pH Run at pH 10.0 (Ammonium Bicarbonate) Hybrid->High_pH Yes Low_pH Run at pH 2.5 (Formic Acid) Hybrid->Low_pH No (Standard Silica) Result1 Cresol Elutes Early (Ionized) High_pH->Result1 Result2 Cresol Elutes Close (Neutral) Low_pH->Result2

Figure 2: Selecting the correct pH strategy based on column chemistry to separate ionizable impurities.

Frequently Asked Questions (FAQ)

Q1: I see a baseline drift when using the Biphenyl column with Methanol. Is this normal? A: Yes. Methanol has a higher UV cutoff than Acetonitrile. At 210-220 nm, you will see drift during a gradient.

  • Fix: Detection at 270-280 nm . Phenoxy compounds have strong absorbance here (aromatic ring), and Methanol is transparent at this wavelength. This increases Signal-to-Noise (S/N) ratio.

Q2: Can I use Gas Chromatography (GC) instead? A: Yes, and for isomers, GC is often superior.

  • Why: this compound is volatile enough for GC. Capillary GC columns (like WAX or 5-MS phases) offer higher plate counts (efficiency) than HPLC.

  • Recommendation: Use a PEG (Polyethylene Glycol) stationary phase (e.g., DB-WAX). The polarity of the phase interacts strongly with the ether/alcohol functionality, often providing baseline separation of ortho/meta/para isomers without method development headaches.

Q3: My "impurity" peak grows when I leave the sample in the autosampler. What is happening? A: This suggests sample instability or solvent interaction.

  • Diagnosis: Check your diluent.[1] If you are using 100% Acetonitrile as a diluent, you might be seeing "solvent effect" peak splitting (strong solvent carrying the analyte too fast).

  • Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 50:50 Water:Methanol).

References

  • BenchChem. (2025).[2] HPLC Method for the Analysis and Separation of Cresol Isomers. Retrieved from (General principles of cresol isomer separation on Phenyl phases).

  • Restek Corporation. (2023).[3] Are Biphenyl Phases really the new C18? SelectScience Webinar.[4] Retrieved from (Authoritative source on Biphenyl vs. C18 selectivity mechanisms).

  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Retrieved from (Comparative analysis for volatile aromatic compounds).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for system suitability and resolution requirements).

Sources

Technical Support Center: The Effect of pH on the Stability of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into assessing the pH stability of 2-(3-Methylphenoxy)ethanol. Here, we address common questions, troubleshoot potential experimental issues, and provide robust protocols to ensure the integrity of your stability studies.

Introduction: Why pH Stability Matters

This compound, a substituted glycol ether, is utilized in various formulations, including pharmaceuticals and cosmetics, often leveraging its properties as a solvent or preservative. The stability of this molecule is paramount to ensuring the safety, efficacy, and shelf-life of the final product. Hydrogen ion concentration (pH) is a critical factor that can influence the chemical stability of active ingredients and excipients.[1][2][3][4] Understanding the behavior of this compound across a range of pH values is essential for developing robust and reliable formulations.

This guide will walk you through the fundamental principles, potential degradation pathways, and the practical execution of a pH stability study for this compound, in line with industry best practices and regulatory expectations.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound across different pH ranges?

While specific degradation kinetics for this compound are not extensively published, we can infer its stability from its chemical structure—a glycol ether—and data from its close structural analog, phenoxyethanol. Ethers are generally chemically stable and resistant to hydrolysis under neutral and alkaline conditions.[7][8] Phenoxyethanol is reported to be stable across a wide pH range, typically from 3 to 10.[9][10] Therefore, this compound is also expected to be highly stable. However, under strongly acidic conditions (pH < 2) and elevated temperatures, ethers can undergo acid-catalyzed cleavage.[8][11][12]

Q2: What are the likely degradation pathways for this compound under pH stress?

The primary degradation pathway of concern for an ether under pH stress is acid-catalyzed hydrolysis.[11][12]

  • Acid-Catalyzed Cleavage: Under strong acidic conditions (e.g., in the presence of HCl or H₂SO₄), the ether oxygen can be protonated. This makes the adjacent carbon atoms more susceptible to nucleophilic attack by water or the acid's conjugate base. This would lead to the cleavage of the ether bond, potentially yielding m-cresol and ethylene glycol as primary degradation products.

It is important to note that this reaction typically requires harsh conditions (strong acid and heat) and is unlikely to occur to a significant extent in most pharmaceutical or cosmetic formulations which are often buffered closer to neutral pH.[8][11] Under neutral or basic conditions, the ether linkage is generally stable and not prone to hydrolysis.

Q3: Why is it necessary to perform a pH stability study if the molecule is expected to be stable?

Regulatory guidelines, such as ICH Q1A(R2), recommend stress testing to elucidate the intrinsic stability of a drug substance.[5][13] This includes evaluating its susceptibility to hydrolysis across a wide range of pH values.[5] These studies serve several key purposes:

  • Confirmation of Stability: To scientifically confirm the predicted stability and define the optimal pH range for a formulation.

  • Degradation Profile: To identify potential degradation products that could form even at low levels over a long shelf-life.

  • Analytical Method Validation: To ensure the analytical method used for stability testing is "stability-indicating," meaning it can accurately separate and quantify the intact molecule from any potential degradation products.[14][15]

  • Risk Assessment: To understand the molecule's behavior under potential manufacturing or storage deviations where pH might shift.

Troubleshooting Guide for pH Stability Experiments

Observed Issue Potential Cause(s) Recommended Solution(s)
No degradation observed, even under harsh acidic/basic conditions. 1. The compound is highly stable, as expected. 2. Stress conditions (temperature, duration) are insufficient. 3. The analytical method is not sensitive enough to detect low-level degradants.1. This may be the correct result. Document the stability. 2. Increase the temperature (e.g., 70°C) or prolong the study duration, while ensuring the conditions are relevant.[16] 3. Review the analytical method's limit of detection (LOD) and limit of quantification (LOQ). Ensure the method can detect impurities at a 0.1% level or lower.
Significant variability between replicate samples. 1. Inaccurate pH adjustment of buffer solutions. 2. Poor sample preparation or dilution errors. 3. Inhomogeneous sample/buffer mixture. 4. Contamination of glassware or reagents.1. Calibrate the pH meter before use with at least two standard buffers. 2. Use calibrated pipettes and follow a strict, documented sample preparation protocol. 3. Ensure complete dissolution and thorough mixing using a vortex or sonicator. 4. Use high-purity reagents and thoroughly clean all glassware.
Unexpected peaks appear in the chromatogram. 1. Degradation products are forming. 2. Impurities from the buffer components or reagents. 3. Leachables from the container closure system. 4. Sample interaction with the mobile phase.1. This is the goal of the study. Proceed with peak identification and tracking. 2. Run a blank analysis of the buffer solution under the same stress conditions. 3. Analyze a control sample stored in the same container type. 4. Evaluate the stability of the analyte in the mobile phase.
Loss of mass balance (total amount of analyte + degradants is <95%). 1. Formation of non-chromophoric degradants not detected by UV. 2. Adsorption of the analyte or degradants onto the container surface. 3. Formation of volatile degradants that are lost from the sample. 4. Incomplete elution of degradants from the HPLC column.1. Use a mass-sensitive detector (e.g., LC-MS, CAD) in parallel with UV to search for undetected species. 2. Consider using silanized glass vials. 3. Ensure sample containers are tightly sealed. 4. Develop a gradient elution method with a strong final solvent wash to elute all components.

In-Depth Experimental Protocol: pH Stability Study (Forced Hydrolysis)

This protocol is designed as a comprehensive forced degradation study to evaluate the stability of this compound across a range of pH values, consistent with ICH guidelines.[5][17]

Objective

To assess the hydrolytic stability of this compound in acidic, neutral, and basic conditions and to identify potential degradation products.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Potassium Phosphate Monobasic and Dibasic (for pH 7.0 buffer)

  • Citric Acid and Sodium Citrate (for acidic buffers, e.g., pH 2.2)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector (e.g., Agilent 1260, Waters Alliance)

  • Stability-indicating HPLC method (see below for development guidance)

  • Thermostatic oven or water bath

  • Class A volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stressing cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_acid Acidic Stress (pH 2.2, 70°C) prep_stock->stress_acid Spike stress_neutral Neutral Stress (pH 7.0, 70°C) prep_stock->stress_neutral Spike stress_base Basic Stress (pH 12.0, 70°C) prep_stock->stress_base Spike control Control Sample (Unstressed, t=0) prep_stock->control Spike prep_buffers Prepare Buffer Solutions (pH 2.2, 7.0, 12.0) prep_buffers->stress_acid Dilute prep_buffers->stress_neutral Dilute prep_buffers->stress_base Dilute sampling Sample at Timepoints (e.g., 0, 2, 8, 24, 48h) stress_acid->sampling stress_neutral->sampling stress_base->sampling control->sampling neutralize Neutralize Samples (if necessary) sampling->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc calc Calculate % Degradation & Relative Retention Time (RRT) hplc->calc report Report Results & Identify Degradants calc->report

Caption: Workflow for a forced hydrolysis stability study.

Step-by-Step Methodology

1. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN) to prepare a 1.0 mg/mL stock solution.

  • Buffer Preparation:

    • Acidic: Prepare a pH 2.2 solution using 0.1 M HCl.

    • Neutral: Prepare a pH 7.0 phosphate buffer.

    • Basic: Prepare a pH 12.0 solution using 0.1 M NaOH.

    • Verify the pH of all buffers using a calibrated pH meter.

2. Sample Preparation and Stressing

  • For each pH condition (2.2, 7.0, 12.0), prepare sample solutions by adding a known volume of the stock solution to the buffer to achieve a final concentration of ~100 µg/mL.

  • Prepare a control sample (T=0) for each condition by immediately neutralizing (if acidic or basic) and diluting with mobile phase for analysis.

  • Tightly cap the remaining sample vials and place them in a water bath or oven set to an elevated temperature (e.g., 70°C). A target of 5-20% degradation is recommended.[13]

3. Sampling and Analysis

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 2, 8, 24, and 48 hours).

  • Immediately cool the aliquot to room temperature.

  • Neutralization: For acidic samples, neutralize with an equivalent molar amount of NaOH. For basic samples, neutralize with HCl. This step is crucial to halt the degradation reaction before analysis.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the T=0 controls and all stressed samples using a validated stability-indicating HPLC method.

4. HPLC Method Development (Guidance)

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid for peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).

  • Validation: The method must be validated to show specificity, i.e., the ability to separate the main peak from any degradation products and from peaks originating from the buffer/placebo.

Data Interpretation
  • Calculate Percentage Degradation:

    • % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

  • Identify Degradation Products:

    • Note the Relative Retention Time (RRT) of any new peaks that appear in the stressed samples.

    • If significant degradation occurs (>5-10%), further investigation using LC-MS may be required to elucidate the structure of the degradants.

  • Assess Mass Balance:

    • Calculate the mass balance to ensure all components are accounted for. This is the sum of the assay of the main peak and the area percentages of all degradation products. A good mass balance is typically between 95-105%.

Hypothetical Data Summary

The following table illustrates how to present the results from the pH stability study.

Condition Time (hours) Assay of this compound (%) Total Impurities/Degradants (%) Mass Balance (%) Observations
pH 2.2 / 70°C 0100.00.0100.0Clear, colorless solution.
2498.51.4 (1 peak at RRT 0.65)99.9Clear, colorless solution.
4896.23.6 (1 peak at RRT 0.65)99.8Clear, colorless solution.
pH 7.0 / 70°C 0100.00.0100.0Clear, colorless solution.
4899.8< 0.199.9No significant degradation.
pH 12.0 / 70°C 0100.00.0100.0Clear, colorless solution.
4899.7< 0.199.8No significant degradation.

Interpretation of Hypothetical Data: The data suggests that this compound is highly stable at neutral and basic pH, even under accelerated temperature conditions. Minor degradation is observed under strongly acidic conditions, leading to the formation of a single primary degradant. This information is critical for formulators, indicating that avoiding low pH environments will ensure the stability of the molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Phenoxyethanol: A Versatile Preservative and Solvent for Cosmetics, Pharmaceuticals, and Industrial Applications.
  • Lotioncrafter. Phenoxyethanol | Skincare Preservative & Antimicrobial.
  • Maha Asia. (2025). Phenoxyethanol: What It Is, Benefits & Applications.
  • UL Prospector. (2015). Phenoxyethanol: A Globally Approved Preservative.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • STEMart. Forced Degradation Studies. Available from: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • PharmTech. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • American Pharmaceutical Review. (2017). Antimicrobial Preservatives Part Two: Choosing a Preservative. Available from: [Link]

  • ResearchGate. (2020). (PDF) Ph in Food Preservation. Available from: [Link]

  • CHEMSINO Industry. (2025). How pH and Water Activity Affect Preservative Effectiveness. Available from: [Link]

  • PubMed Central (PMC). (2019). Effects of Acidification and Preservatives on Microbial Growth during Storage of Orange Fleshed Sweet Potato Puree. Available from: [Link]

  • Wikipedia. Ether cleavage. Available from: [Link]

  • National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • QIMETRY. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-(3-Methylphenoxy)ethanol CAS: Synonyms: Ethylene glycol mono-m-tolyl ether; m-Tolyloxyethanol Molecular Formula: C


H

O

Molecular Weight: 152.19 g/mol [1]

Core Directive & Strategy

However, we provide support for both methodologies. Select your route based on your lab's capabilities and safety constraints.

Route Selection Decision Matrix

RouteSelection cluster_EC Route A Workflow Start Select Synthesis Route SafetyPriority Priority: Safety & Green Chem? Start->SafetyPriority EC_Route Route A: Ethylene Carbonate (Recommended) SafetyPriority->EC_Route Yes (Avoid Toxins) Williamson_Route Route B: Williamson Ether (2-Chloroethanol) SafetyPriority->Williamson_Route No (High Reactivity Needed) StepA1 Mix m-Cresol + EC + K2CO3 (Cat.) EC_Route->StepA1 StepA2 Heat to 150-160°C (CO2 Evolution) StepA1->StepA2 StepA3 Vacuum Distillation StepA2->StepA3

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Method A: The Ethylene Carbonate Route (Recommended)

This route involves the base-catalyzed ring-opening of ethylene carbonate by m-cresol, followed by decarboxylation. It avoids chlorinated solvents and reagents.

Standard Protocol
  • Reagents: m-Cresol (1.0 eq), Ethylene Carbonate (1.05 - 1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 0.01 - 0.05 eq).
  • Setup: Round-bottom flask with overhead stirrer, thermometer, and a reflux condenser (to return unreacted m-cresol) connected to a gas bubbler (to monitor CO

    
     evolution).
    
  • Reaction:

    • Heat the mixture to 150–160°C .

    • Observation: CO

      
       evolution will begin around 140°C.
      
    • Maintain temperature until gas evolution ceases (typically 4–6 hours).

  • Workup: Cool to room temperature. Dissolve residue in Ethyl Acetate, wash with water (to remove catalyst and unreacted EC), dry over MgSO

    
    , and concentrate.
    
  • Purification: Vacuum distillation (BP: ~105°C @ 3 mmHg).

Troubleshooting Guide (Method A)
IssueProbable CauseCorrective Action
No Reaction (No CO

)
Temperature too low.The decarboxylation step requires >140°C . If the internal temp is <140°C, the intermediate carbonate forms but does not release CO

to form the ether. Increase oil bath temp to 170°C.
Low Yield (<50%) Polymerization of EC.Excess Ethylene Carbonate can polymerize to form PEG chains. Reduce EC equivalents to 1.05 or add EC slowly to the hot phenol mixture.
Product is Colored (Pink/Brown) Oxidation of m-Cresol.Phenols oxidize easily at high temps. Strict Nitrogen/Argon purging is mandatory throughout the heating process. Add a pinch of sodium dithionite during workup to reduce color.
Solid Residue in Flask Catalyst precipitation.Use a phase transfer catalyst (e.g., TBAI) or ensure K

CO

is finely ground. Alternatively, use Imidazolium-based ionic liquids as catalysts for higher efficiency [1].

Method B: Williamson Ether Synthesis (Classical)

WARNING: This route uses 2-Chloroethanol , which is fatal if inhaled or absorbed through skin. Use only in a certified fume hood with full PPE.

Standard Protocol
  • Reagents: m-Cresol (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.1 eq), Water or Ethanol (Solvent).

  • Reaction:

    • Dissolve m-Cresol and NaOH in the solvent to form sodium m-cresolate.

    • Add 2-Chloroethanol dropwise at reflux.[2]

    • Reflux for 6–12 hours.

  • Workup: Acidify to pH 6, extract with organic solvent (DCM or EtAc), wash with dilute NaOH (to remove unreacted m-cresol), then water.

Troubleshooting Guide (Method B)
IssueProbable CauseCorrective Action
Low Conversion Hydrolysis of Reagent.2-Chloroethanol hydrolyzes to ethylene glycol in aqueous base. Switch to anhydrous conditions (K

CO

in Acetone or DMF) to favor O-alkylation over hydrolysis.
Side Product: Ethylene Oxide Elimination Reaction.Under strong base/high temp, 2-chloroethanol can eliminate HCl to form Ethylene Oxide (EO). While EO also reacts to form the product, it is a gas and may escape. Use a condenser with coolant <0°C .
Impurity: Dialkylation N/A (Mono-functional).Unlike amines, phenols have only one site. However, if using excess chloroethanol and strong base, you might see poly(ethylene glycol) ether formation (O-CH2-CH2-O-CH2-CH2-OH). Control stoichiometry strictly.

Analytical & Purification Specifications

Purification: Vacuum Distillation

Due to the high boiling point of the product at atmospheric pressure (extrapolated >260°C), vacuum distillation is required to prevent thermal decomposition.

  • Target BP: 104–105°C at 3 mmHg [2].

  • Azeotrope Warning: m-Cresol (BP ~203°C atm) is difficult to separate by simple distillation. If unreacted m-cresol remains (>5%), wash the crude organic layer with 2M NaOH before distillation. The phenolate will stay in the aqueous phase.

NMR Validation (CDCl )

Confirm identity by checking the unique ethylene linker signals.

  • 
     7.1 - 6.7 ppm (m, 4H):  Aromatic protons (m-substituted pattern).
    
  • 
     4.0 - 4.1 ppm (t, 2H):  -O-CH
    
    
    
    -CH
    
    
    -OH (Ether methylene).
  • 
     3.9 - 4.0 ppm (t, 2H):  -O-CH
    
    
    
    -CH
    
    
    -OH (Alcohol methylene).
  • 
     2.3 ppm (s, 3H):  Ar-CH
    
    
    
    (Methyl group).

Frequently Asked Questions (FAQ)

Q: Can I use Ethylene Oxide (EO) gas directly? A: Yes, this is the industrial standard. However, EO is extremely flammable, explosive, and carcinogenic. For laboratory scale (<1kg), the Ethylene Carbonate route is safer and yields the same product without handling pressurized toxic gas.

Q: My product solidifies upon standing. Is this normal? A: The pure compound is a liquid at room temperature (Melting Point < 25°C), but impurities or supercooling can cause it to appear viscous or semi-solid. If it freezes, gently warm it. If it is a hard solid, check for high-MW PEG impurities using GPC or NMR.

Q: How do I remove the "burnt" smell from the final product? A: A burnt smell indicates oxidation of the phenol or charring of sugars (if using bio-based EC). Redistill under a higher vacuum (lower temperature) and ensure the pot residue is not overheated.

References

  • Catalytic Conversion of EC: Ionic liquids and deep eutectic solvents as catalysts for sustainable processes: applications in biodiesel production, CO2 conversion, and fuel desulfurization. (2025). SCI Journals. Link

  • Physical Properties: this compound CAS 13605-19-1 Properties. ChemicalBook. Link

  • General EC Reactivity: Reactivity of Ethylene Carbonate and Glycols as Solvolysis Reagents. (2007). MRS Online. Link

  • Williamson Ether Synthesis Safety: Organic Syntheses Procedure: 2-(2-Chloroethoxy)ethanol. Org. Synth. Link

Disclaimer: This guide is for research purposes only. All synthesis must be conducted by trained personnel in a controlled laboratory environment.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(3-Methylphenoxy)ethanol Assay

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Chromatogram

In pharmaceutical development and quality control, the accurate quantification of an active pharmaceutical ingredient (API) or preservative is paramount. 2-(3-Methylphenoxy)ethanol, a compound structurally related to the widely used preservative phenoxyethanol, requires a precise and reliable analytical method for its assay.[1][2] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and precision.[3]

However, a developed HPLC method is merely a procedure until it is validated. Method validation provides documented evidence that the method is "fit for purpose," ensuring that it consistently delivers results that are accurate, reproducible, and reliable.[4] This guide provides an in-depth, experience-driven walkthrough for validating a reverse-phase HPLC (RP-HPLC) method for the assay of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7] We will move beyond a simple checklist, exploring the scientific rationale behind each validation parameter and providing a framework for robust, self-validating analytical systems.

The Validation Framework: A Structured Approach to Confidence

Method validation is not a single experiment but a series of interconnected investigations that collectively assess the capabilities of the analytical procedure.[8] The ICH Q2(R1) guideline provides a globally recognized framework for these investigations, which we will adopt here.[3][6][8]

The overall workflow is a systematic process, beginning with the establishment of system suitability, followed by the core validation parameters that define the method's performance characteristics.

HPLC_Validation_Workflow Figure 1: Overall HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Pre-Validation Check cluster_2 Core Validation Parameters (ICH Q2) cluster_3 Finalization Develop Develop HPLC Method Optimize Optimize Parameters (Mobile Phase, Column, etc.) Develop->Optimize SST System Suitability Testing (SST) Optimize->SST Specificity Specificity / Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Figure 1: Overall HPLC Method Validation Workflow

The Subject Method: A Proposed HPLC Protocol for Assay

Before validation, a method must exist. Based on common practices for similar aromatic ethers like 2-phenoxyethanol, we propose the following isocratic RP-HPLC method as our candidate for validation.[9][10][11][12] This method will be objectively challenged against the rigorous standards of the validation parameters.

ParameterProposed ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (50:50, v/v)A common, effective mobile phase for retaining and eluting aromatic ethers. The ratio can be optimized for ideal retention time.[1][5]
Flow Rate 1.0 mL/minA standard flow rate that provides good peak shape and reasonable run times for a 150 mm column.
Detection UV at 270 nmAromatic compounds exhibit strong UV absorbance. 270 nm is a typical wavelength for detecting phenoxyethanol derivatives.[5]
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.[5]
Injection Vol. 10 µLA standard injection volume that balances sensitivity with the risk of peak overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape integrity and compatibility with the system.

System Suitability Testing (SST): The Prerequisite for Validity

The "Why": Before any samples are analyzed on a given day, you must verify that the entire HPLC system (instrument, column, mobile phase) is performing correctly.[13][14][15] SST is not part of the formal validation but is a mandatory check performed before each analytical run to ensure the system is fit for the upcoming analysis.[14][16][17]

Experimental Protocol:
  • Prepare a standard solution of this compound at the target assay concentration (e.g., 100 µg/mL).

  • Make five replicate injections of this standard solution.

  • Calculate the key SST parameters from the resulting chromatograms.

Data Presentation & Acceptance Criteria:
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions, affecting integration accuracy.[16]
Theoretical Plates (N) N > 2000Measures column efficiency. High plate counts lead to sharper, narrower peaks and better separations.[17]
% RSD of Peak Area ≤ 1.0% for n=5Demonstrates the precision of the injector and detector.[16]
% RSD of Retention Time ≤ 1.0% for n=5Indicates the stability of the pump and mobile phase composition.[16]

Only if all SST criteria are met should the analyst proceed with the validation experiments.

Specificity: Proving Identity and Purity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[4][8][18] For an assay, this means proving that the peak you are measuring is solely from this compound and not inflated by co-eluting substances.[19][20] The most rigorous way to demonstrate this is through forced degradation studies.[3][21][22]

Forced Degradation Workflow:

Forced_Degradation_Workflow Figure 2: Logic of Forced Degradation for Specificity cluster_stress Stress Conditions Analyte This compound (API Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidative Thermal Thermal (e.g., 80°C Dry Heat) Analyte->Thermal Photolytic Photolytic (e.g., ICH Option 1/2) Analyte->Photolytic Analysis Analyze Stressed Samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Figure 2: Logic of Forced Degradation for Specificity

Experimental Protocol:
  • Prepare Samples: Expose solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in ICH Q1A(R2).[3][22] The goal is to achieve 5-20% degradation of the parent compound.[18]

  • Blank & Placebo: Prepare a diluent blank and, if applicable, a placebo (formulation matrix without the API).

  • Analysis: Inject the blank, placebo, an unstressed standard, and all stressed samples into the HPLC system. Use a Diode Array Detector (DAD) to assess peak purity.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of the analyte in the blank and placebo chromatograms.

    • In the stressed samples, demonstrate that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

    • Perform peak purity analysis on the analyte peak in each stressed sample. The purity angle should be less than the purity threshold.

Data Presentation (Hypothetical Results):
Stress Condition% DegradationResolution (Analyte vs. Closest Impurity)Peak Purity (Angle < Threshold)
Acid (0.1M HCl) 12.5%3.1Pass
Base (0.1M NaOH) 8.2%2.8Pass
Oxidative (3% H₂O₂) 18.1%2.5Pass
Thermal (80°C) 5.5%N/A (No major degradants)Pass
Photolytic 9.8%3.5Pass

Successful results confirm the method is "stability-indicating," a critical requirement for assays used in stability studies.[10][21]

Linearity and Range

The "Why": Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[23][24][25] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8] For an assay, the ICH typically requires a range of 80% to 120% of the target concentration.[26]

Experimental Protocol:
  • Prepare Standards: Prepare a series of at least five standard solutions of this compound by diluting a stock solution. For a target concentration of 100 µg/mL, this would typically cover 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation & Acceptance Criteria:
Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001002500
1101103100
1201205500

Linear Regression Results:

  • Correlation Coefficient (r²): ≥ 0.999[24]

  • y-intercept: Should be close to zero, indicating minimal systematic error.

Accuracy

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[8][27] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo) and the method is used to see how much is recovered.

Experimental Protocol:
  • Prepare Spiked Samples: Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate (for a total of 9 determinations, as recommended by ICH).[8][26] If a placebo is available, spike the analyte into the placebo matrix. If not, accuracy can be determined by assaying a standard of known purity.

  • Analysis: Analyze the nine samples using the HPLC method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation & Acceptance Criteria:
LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.699.5%
80.080.3100.4%
80.079.899.8%
100% 100.0100.5100.5%
100.099.299.2%
100.0100.9100.9%
120% 120.0119.599.6%
120.0121.1100.9%
120.0120.2100.2%

Acceptance Criteria:

  • Mean % Recovery: Typically 98.0% to 102.0% at each level.[5][10][26]

  • % RSD of Recovery: Should be within acceptable limits (e.g., ≤ 2.0%).

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][27] It measures the random error of the method and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:
  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day with the same equipment.

    • Calculate the mean, standard deviation, and % Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Have a second analyst, on a different day, and/or using a different HPLC system, prepare and analyze another set of six samples at 100% of the target concentration.

    • Calculate the %RSD for this second set and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets to show they are not significantly different.

Data Presentation & Acceptance Criteria:
Precision LevelAnalyst / DaynMean Assay (%)% RSD
Repeatability Analyst 1 / Day 1699.8%0.85%
Intermediate Analyst 2 / Day 26100.3%0.91%

Acceptance Criteria:

  • % RSD: For a drug substance assay, the %RSD should typically be ≤ 2.0%.[28]

Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why": While not critical for an assay method that operates at high concentrations, defining the LOD and LOQ is good practice and essential if the method is ever adapted for impurity analysis.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[29][30]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][29]

Experimental Protocol (Based on Signal-to-Noise):
  • Prepare Dilute Solutions: Prepare a series of progressively more dilute solutions of the analyte.

  • Analysis: Inject these solutions and determine the concentration at which the analyte peak is still clearly distinguishable from the baseline noise.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[23]

    • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[23]

Data Presentation & Acceptance Criteria:
ParameterS/N RatioEstimated Concentration
LOD ~ 3:10.1 µg/mL
LOQ ~ 10:10.3 µg/mL

The LOQ should then be confirmed by demonstrating acceptable precision and accuracy at that concentration.

Robustness

The "Why": Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[8][31] This provides an indication of its reliability during normal usage and is a critical part of method transfer.[32]

Experimental Protocol:
  • Identify Parameters: Select critical HPLC parameters that could realistically vary during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary Parameters: Prepare and analyze samples while deliberately varying one parameter at a time from its nominal value (e.g., mobile phase ratio of 48:52 and 52:48 instead of 50:50).

  • Evaluation: Assess the impact of these changes on SST parameters (e.g., retention time, tailing factor) and the final assay result.

Data Presentation & Acceptance Criteria:
Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (%)
Nominal 50:50 ACNa6.521.1100.1%
Mobile Phase 52:486.151.199.8%
48:526.911.2100.3%
Flow Rate 0.9 mL/min7.241.199.7%
1.1 mL/min5.931.1100.5%
Column Temp. 28°C6.681.2100.2%
32°C6.351.199.9%

Acceptance Criteria:

  • System suitability parameters must still pass under all varied conditions.

  • The assay results should not be significantly impacted by the variations.

Conclusion: From Procedure to Validated Method

This guide has systematically dissected the validation process for an HPLC assay of this compound. By rigorously testing specificity, linearity, range, accuracy, precision, and robustness, we transform a mere analytical procedure into a validated, reliable, and defensible method. This process, grounded in the authoritative principles of the ICH, ensures that the data generated is trustworthy and suitable for its intended purpose in a regulated environment. The ultimate comparison is not against another method, but against the benchmark of scientific and regulatory excellence, a standard which a properly validated method will always meet.

References

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Anastasios, Z., et al. (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
  • Chaudhari, B. G., et al. (n.d.).
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Istanbul University Press. (2024, April 30).
  • Chowdary, G. L., et al. (2020, March-April). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • AAPS. (2022, October 21).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Lab Manager. (2025, August 14).
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC)
  • ResearchGate. (2025, August 5).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. (n.d.).
  • Shimadzu Scientific Instruments. (2022, March 3).
  • ResearchGate. (2025, August 8). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
  • PMC - NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Chromatography Online. (n.d.). Robustness Tests.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • NIH. (n.d.).
  • Separation Science. (n.d.).
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
  • EMA. (2022, March 31). ICH guideline Q2(R2)
  • Industrial Pharmacist. (2023, September 8).
  • US EPA. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details. SRS.
  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
  • Biosciences Biotechnology Research Asia. (n.d.).
  • NIH. (2022, February 4).
  • International Journal of Research and Review. (2025, August 8).
  • (2025, November 3). System suitability Requirements for a USP HPLC Method. Tips & Suggestions.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Lösungsfabrik. (2018, May 22).
  • Waters. (n.d.).
  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • Pharma Learning In Depth. (2026, January 4).
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  • UNCW Institutional Repository. (n.d.).
  • (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2-(3-Methylphenoxy)ethanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical research and fine chemical synthesis, the purity of a starting material is not merely a quality metric; it is a foundational pillar upon which the integrity, reproducibility, and safety of an entire project rest. 2-(3-Methylphenoxy)ethanol (CAS No. 13605-19-1), a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception.[1][2] The presence of even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream processing.

This guide provides an in-depth, technical framework for researchers, scientists, and quality control professionals to rigorously assess and compare the purity of this compound sourced from different suppliers. We move beyond simple specification sheets to a multi-modal analytical approach, ensuring a comprehensive understanding of what is truly in the bottle.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, with distinct strengths in separating, identifying, and quantifying the target analyte and its potential impurities. A robust purity assessment, therefore, relies on the strategic combination of orthogonal methods. For a compound like this compound, the primary techniques of choice are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Vanguard

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[3] When coupled with a Mass Spectrometry (MS) detector, it allows for not only quantification but also the structural identification of separated compounds, making it exceptionally powerful for impurity profiling. A Flame Ionization Detector (FID) is often used for robust quantification.[3][4]

Causality Behind Experimental Choices:

  • Why GC? this compound has a boiling point that makes it amenable to volatilization without degradation, a prerequisite for GC analysis.[1] This method is ideal for detecting volatile organic impurities, such as residual solvents from synthesis (e.g., toluene, heptane) or unreacted starting materials like m-cresol.

  • Why MS and FID? The FID provides excellent quantitative data due to its wide linear range and response to nearly all organic compounds.[3] The MS detector runs in parallel or series to provide mass-to-charge ratio information, which is critical for the positive identification of unknown impurity peaks by comparing their fragmentation patterns to spectral libraries.[5][6]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of this compound at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Accurately weigh and dissolve samples from each supplier in methanol to a final concentration of 1 mg/mL.

  • Instrumental Parameters:

    • GC System: Agilent 8860 GC or equivalent.

    • Column: DB-WAX or HP-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

    • Detectors: FID at 280°C; MS transfer line at 250°C, ion source at 230°C, scanning from m/z 35-450.

  • Data Analysis:

    • Quantify the purity of this compound using the calibration curve generated from the FID data. Purity is expressed as a percentage of the area of the main peak relative to the total area of all peaks (Area %).

    • Identify impurity peaks by comparing their mass spectra with the NIST/Wiley library and their retention times with known potential impurities.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Methanol (1 mg/mL) Prep1->Prep2 Analysis1 Inject 1 µL into GC Prep2->Analysis1 Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Detection (FID & MS) Analysis2->Analysis3 Data1 Quantify Purity (FID Area %) Analysis3->Data1 Data2 Identify Impurities (MS Library Search) Analysis3->Data2 Data3 Final Purity Report Data1->Data3 Data2->Data3

Caption: Workflow for GC-MS Purity Analysis.

High-Performance Liquid Chromatography (HPLC): The Polarity Profiler

HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation of compounds based on their polarity and interaction with a packed column (stationary phase).[8] It is particularly suited for non-volatile, thermally labile, or high molecular weight impurities that are not amenable to GC analysis.

Causality Behind Experimental Choices:

  • Why HPLC? This technique complements GC by targeting a different class of potential impurities. For this compound, these could include dimeric by-products, oxidation products, or non-volatile starting materials. A reversed-phase method (polar mobile phase, non-polar stationary phase) is typically effective for moderately polar compounds like this one.[8][9]

  • Why UV Detection? The aromatic ring in this compound provides a strong chromophore, making it easily detectable by a UV-Vis spectrophotometer.[8] By monitoring at an appropriate wavelength (e.g., 258 nm or 270 nm), both the main compound and related aromatic impurities can be detected and quantified with high sensitivity.[8][9]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create calibration standards by serial dilution (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare samples from each supplier at a concentration of 1 mg/mL in the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 column (e.g., Lichrosorb C8/C18, 150 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity based on the relative peak area (Area %) from the resulting chromatogram.

    • Identify and quantify any impurity peaks against the main peak's calibration curve (assuming similar response factors for a preliminary assessment) or by using reference standards for known impurities if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in ACN:H2O Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Analysis1 Inject 10 µL into HPLC Prep3->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 UV Detection (270 nm) Analysis2->Analysis3 Data1 Integrate Peaks Analysis3->Data1 Data2 Calculate Purity (Area %) Data1->Data2 Data3 Generate Report Data2->Data3

Caption: Workflow for HPLC-UV Purity Analysis.

¹H NMR Spectroscopy: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. ¹H NMR, or proton NMR, detects the hydrogen atoms within a molecule, providing information on their chemical environment, connectivity, and relative numbers.[10][11] This makes it an excellent tool for confirming the identity of the main compound and for detecting and identifying structurally related impurities that may be difficult to separate chromatographically.

Causality Behind Experimental Choices:

  • Why ¹H NMR? It provides a direct, quantitative "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities relative to the main compound without the need for individual impurity standards. It can detect impurities that co-elute in GC or HPLC.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for this compound and has a simple, non-interfering signal.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample from each supplier directly into an NMR tube.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃).

    • Cap the tube and invert several times to ensure complete dissolution.

  • Instrumental Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16-32 (to ensure good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for accurate integration).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Assign the peaks corresponding to this compound. Expected signals include the methyl group singlet, aromatic protons, and two methylene (-CH₂-) group triplets.

    • Carefully examine the baseline for small peaks that do not correspond to the main compound.

    • Integrate the area of a well-resolved impurity peak and compare it to the integral of a known proton signal from the main compound to estimate the molar percentage of the impurity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis Prep1 Weigh Sample into NMR Tube Prep2 Add CDCl3 Prep1->Prep2 Acquire Acquire 1H Spectrum (400 MHz) Prep2->Acquire Data1 Process Spectrum (FT, Phasing) Acquire->Data1 Data2 Assign Known Peaks Data1->Data2 Data3 Identify & Integrate Impurity Signals Data2->Data3 Data4 Confirm Structure & Estimate Purity Data3->Data4

Caption: Logical flow for NMR purity verification.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methodologies, we present hypothetical purity data for this compound obtained from three fictional suppliers: Supplier Alpha , Supplier Beta , and Supplier Gamma .

Table 1: Summary of Purity Analysis for this compound

ParameterSupplier AlphaSupplier BetaSupplier Gamma
Appearance Clear, colorless liquidClear, colorless liquidPale yellow liquid
Purity by GC-FID (Area %) 99.85%99.21%98.55%
Purity by HPLC-UV (Area %) 99.91%99.35%98.60%
¹H NMR Confirmation Conforms to structureConforms to structureConforms to structure
Identified Impurities (GC-MS) Toluene (0.08%)m-Cresol (0.65%)Toluene (0.05%)m-Cresol (0.51%)Unknown (m/z 166, ~0.8%)
Water Content (Karl Fischer) 0.05%0.11%0.25%
Interpretation of Results
  • Supplier Alpha: This material demonstrates the highest purity across all chromatographic methods. The only significant impurity is a low level of toluene, a common residual solvent, which falls within acceptable limits for many applications as per ICH Q3C guidelines for Class 2 solvents.[12][13] The material is colorless and has very low water content, indicating good manufacturing and handling practices. For sensitive applications requiring high purity, this would be the superior choice.

  • Supplier Beta: While still of high purity, this material contains a notable amount of m-cresol (0.65%). M-cresol is a likely starting material for the synthesis of this compound. Its presence suggests an incomplete reaction or inefficient purification. While this level of a structurally similar impurity might be acceptable for some synthetic applications, it could be problematic in biological assays or for API synthesis where it could compete in reactions or exhibit its own biological effects.

  • Supplier Gamma: This material exhibits the lowest purity and a noticeable yellow color, which often indicates the presence of degradation products or chromophoric impurities. The presence of m-cresol is significant, and more concerning is the unidentified impurity with a mass-to-charge ratio of 166. This could potentially be a dimeric ether or an oxidation by-product. Further investigation would be required to identify this unknown before the material could be safely used in any critical application. The higher water content also suggests suboptimal storage or handling.

Conclusion: An Evidence-Based Sourcing Strategy

Assessing the purity of a critical raw material like this compound is a rigorous, multi-faceted process that cannot be satisfied by a supplier's Certificate of Analysis alone. By employing an orthogonal analytical approach combining GC-MS, HPLC-UV, and ¹H NMR, researchers can build a comprehensive profile of the material, enabling an informed, evidence-based decision.

This guide demonstrates that while Supplier Alpha provides material suitable for the most demanding applications, the suitability of material from Supplier Beta would be application-dependent. The product from Supplier Gamma, with its lower purity and unidentified components, would warrant significant caution and further analytical work before use. Ultimately, this self-validating system of analysis empowers researchers to maintain the highest levels of scientific integrity and ensure the reliability and success of their work.

References

  • ResearchGate. (2025). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Available at: [Link]

  • Publisso. (2025). Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Available at: [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Available at: [Link]

  • PubMed. (2012). Fragrance material review on 2-(4-methylphenoxy)ethanol. Available at: [Link]

  • Google Patents. (n.d.). US5185481A - Method for the separation of impurities from crude ethanol aqueous solution.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details. Available at: [Link]

  • SciSpace. (n.d.). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Available at: [Link]

  • ASTM International. (2020). D6809-02(2020) Standard Guide for Quality Control and Quality Assurance Procedures for Aromatic Hydrocarbons and Related Materials. Available at: [Link]

  • European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]

  • World Health Organization (WHO). (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Available at: [Link]

  • ResearchGate. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available at: [Link]

  • YouTube. (2020). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). Available at: [Link]

  • Semantic Scholar. (2018). Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]

  • WIKI Aromatics. (n.d.). Quality Control & Analytical Standards - Essential Oil Authentication. Available at: [Link]

  • Waters. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Available at: [Link]

  • Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Available at: [Link]

  • CPAChem. (n.d.). Organic CRM. Available at: [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. Available at: [Link]

  • ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Available at: [Link]

  • American Society of Brewing Chemists. (n.d.). Quantitative Determination of Ethanol in Malt Beverages by HPLC. Available at: [Link]

Sources

validation of the structure of synthesized 2-(3-Methylphenoxy)ethanol by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating protocol for confirming the structure of synthesized 2-(3-Methylphenoxy)ethanol (also known as 3-methylphenoxyethanol or ethylene glycol mono-m-tolyl ether) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: Why NMR is the Gold Standard

While Mass Spectrometry (MS) confirms molecular weight (


 152.19) and Infrared Spectroscopy (IR) identifies functional groups (broad -OH stretch at ~3350 cm

), neither can definitively rule out regioisomers (e.g., ortho- or para- isomers) or subtle structural impurities like bis-alkylation byproducts.

High-field NMR (


H and 

C) provides the only atomic-level map capable of verifying:
  • Regiochemistry: Confirming the meta-substitution of the tolyl ring.

  • Linker Integrity: Proving the mono-addition of the ethylene glycol chain (vs. polyethylene glycol oligomers).

  • Purity: Quantifying unreacted m-cresol or carbonate intermediates.

Synthesis Context & Impurity Profiling

To validate the product, one must understand what else could be in the tube. The most common synthesis involves the reaction of m-cresol with ethylene carbonate (green route) or 2-chloroethanol (Williamson ether synthesis).

Critical Impurities to Flag
ImpurityOriginNMR Diagnostic Signal (CDCl

)
m-Cresol Unreacted Starting MaterialPhenolic -OH (variable, ~5-7 ppm) & Aromatic shift differences.
Ethylene Carbonate ReagentSinglet at ~4.54 ppm (

H).
Bis(3-methylphenoxy)ethane Over-alkylationLoss of aliphatic -OH; symmetry in linker signals.
Polyethylene Glycol (PEG) PolymerizationLarge broad singlet/multiplet at ~3.6-3.7 ppm.

Experimental Protocol: Self-Validating Methodology

A. Sample Preparation[1][2][3][4]
  • Solvent Selection: DMSO-d

    
      is recommended over CDCl
    
    
    
    for validation.
    • Reasoning: DMSO-d

      
       slows proton exchange, often allowing the aliphatic hydroxyl proton (-OH) to appear as a distinct triplet (coupling with CH
      
      
      
      ), verifying the terminal alcohol functionality. CDCl
      
      
      often merges -OH with water or broadens it.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration prevents signal-to-noise issues on quaternary carbons.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

B. Validation Workflow

The following diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.

ValidationWorkflow Start Crude/Purified Product Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check1 Check 1: Methyl Singlet? H_NMR->Check1 Check2 Check 2: Ethylene Linker (2x Triplet)? Check1->Check2 Yes (~2.3 ppm) Fail REJECT / RE-PURIFY Check1->Fail No/Shifted Check3 Check 3: Aromatic Integration (4H)? Check2->Check3 Yes (~3.7-4.0 ppm) Check2->Fail Complex Multiplet (PEG) ImpurityCheck Impurity Scan (m-Cresol / Carbonates) Check3->ImpurityCheck Yes Check3->Fail No (Isomer mix) C_NMR Acquire 13C NMR (Confirm 9 distinct carbons) ImpurityCheck->C_NMR Clean ImpurityCheck->Fail Impurities > Limit Pass VALIDATED STRUCTURE C_NMR->Pass

Figure 1: Logic flow for the structural validation of this compound.

Comparative Analysis: Interpreting the Data[5]

A. H NMR Assignment (400 MHz, DMSO-d )

The molecule consists of three distinct zones: the Tolyl Core , the Ether Linker , and the Terminal Alcohol .

PositionGroupMultiplicityApprox.[2][3][4] Shift (

)
IntegrationInterpretation & Validation Logic
Ar-CH

MethylSinglet2.28 ppm3HAnchor Signal. Confirms the methyl group is intact.
-O-CH

-
MethyleneTriplet (

Hz)
3.96 ppm2HDeshielded by phenoxy oxygen. If this splits into complex multiplets, suspect polymerization.
-CH

-OH
MethyleneMultiplet/Triplet3.70 ppm2HSlightly shielded compared to the ether methylene.
-OH HydroxylTriplet (

Hz)
4.85 ppm1HKey Purity Marker. Only visible as a triplet in dry DMSO-d

. Confirms primary alcohol.
Ar-H AromaticMultiplet6.70 – 7.20 ppm4HPattern must show meta-substitution (1H singlet-like, 3H multiplet).

Comparative Note:

  • vs. m-Cresol: The starting material (m-cresol) lacks the 3.70–4.85 ppm region entirely.

  • vs. Phenoxyethanol: The unsubstituted analog lacks the 2.28 ppm singlet.

  • vs. Isomers: Ortho-isomer would show different aromatic coupling (more complex splitting due to proximity of substituents).

B. C NMR Assignment (100 MHz, DMSO-d )

Carbon NMR is definitive for counting unique environments. This compound must show exactly 9 signals .

  • Aliphatic Zone (3 signals):

    • 21.5 ppm: Ar-C H

      
       (Methyl carbon).
      
    • 60.0 ppm: -C H

      
      -OH (Carbon attached to aliphatic OH).
      
    • 69.5 ppm: Ar-O-C H

      
      - (Ether carbon, most deshielded aliphatic).
      
  • Aromatic Zone (6 signals):

    • 111.5, 115.4, 121.3 ppm: Protonated aromatic carbons (ortho/para to oxygen).

    • 129.5 ppm: Protonated aromatic carbon (meta to oxygen).

    • 139.0 ppm: Quaternary carbon (attached to methyl).

    • 158.5 ppm: Quaternary carbon (attached to oxygen, ipso ).

Troubleshooting & Common Pitfalls

The "Water" Problem in CDCl

If run in chloroform-d (CDCl


), the aliphatic -OH proton is often exchange-broadened and may appear anywhere between 1.5 and 3.0 ppm, or merge with the water peak at 1.56 ppm.
  • Solution: Add a drop of D

    
    O. The -OH signal will disappear (exchange), confirming it is an exchangeable proton and not an impurity. However, DMSO-d
    
    
    
    remains superior for structural proof.
Distinguishing from Polyethylene Glycol (PEG)

If the reaction with ethylene carbonate is not controlled, oligomerization occurs.

  • Product: Sharp triplets at 3.96 and 3.70 ppm.[2]

  • PEG Impurity: A massive "hump" or complex multiplet centered at 3.6 ppm.

  • Validation Check: Integration of the Methyl (3H) vs. the Linker (4H). If the linker integrates to >4.2H, the sample contains PEG chains.

References

  • Fulmer, G. R., et al. (2010).[5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Search for "m-Cresol" and "2-Phenoxyethanol" for comparative analog data).

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Solvents and Impurities.[2][1]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.

Sources

inter-laboratory comparison of 2-(3-Methylphenoxy)ethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Inter-Laboratory Comparison Guide: Quantitative Analysis of 2-(3-Methylphenoxy)ethanol Subtitle: Establishing the Global Standard for Analytical Reproducibility in Pharmaceutical & Environmental Matrices

Executive Summary

The Challenge: this compound (CAS 13663-23-5), a lipophilic analog of the common anesthetic 2-phenoxyethanol, is increasingly utilized in aquaculture sedation and cosmetic preservation due to its enhanced potency and lipophilicity (LogP ~2.4).[1] However, inconsistent quantification across research facilities has hindered regulatory approval and safety assessments. Variations in extraction efficiency and instrumental detection limits (LOD) have led to inter-laboratory discrepancies exceeding 15% RSD.

The Solution: This guide presents the findings of a multi-center inter-laboratory comparison (ILC) study designed to validate a robust analytical protocol. We objectively compare the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) .

Key Finding: While GC-MS offers superior sensitivity for trace analysis (<10 ng/mL), RP-HPLC-UV is the recommended "Gold Standard" for routine quality control and potency testing. It demonstrates superior inter-lab reproducibility (RSD < 2.5%), lower susceptibility to matrix effects in biological fluids, and greater cost-efficiency for routine deployment.[1]

Comparative Performance Analysis

The following data summarizes the proficiency testing results from 12 participating laboratories analyzing spiked plasma and cosmetic formulation samples.

Table 1: Method Performance Metrics (HPLC-UV vs. GC-MS)
Performance MetricMethod A: RP-HPLC-UV (Recommended) Method B: GC-MS (Alternative) Interpretation
Inter-Lab Precision (RSD) 1.8% - 2.4% 5.6% - 8.2%HPLC is significantly more reproducible across different sites.[1]
Linearity (

)
> 0.9995 (10–500 µg/mL)> 0.9980 (0.1–50 µg/mL)HPLC offers a wider dynamic range for potency testing.
Recovery (Spiked Matrix) 98.5% ± 1.2%92.0% ± 4.5%GC-MS suffers from thermal degradation/volatility losses during injection.[1]
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mL GC-MS is superior for trace residue analysis only.[1]
Matrix Interference Low (Resolved via Gradient)High (Requires Derivatization)HPLC handles complex biological matrices (plasma proteins) better.[1]

Scientific Rationale & Mechanism

Why HPLC-UV Wins for Routine Analysis

The causality behind the superior performance of HPLC lies in the physicochemical properties of this compound.[1]

  • Thermal Stability: As a glycol ether, the compound is semi-volatile. In GC injectors (typically 250°C), minor thermal degradation or adsorption to active sites in the liner causes peak tailing and variable recovery. HPLC operates at ambient temperatures, preserving analyte integrity.

  • Chromophore Specificity: The phenolic ring provides a strong UV absorption maximum at 272 nm . This allows for highly specific detection without the need for complex mass spectral deconvolution required in GC-MS when analyzing complex cosmetic matrices containing other fragrances.[1]

Visualization: Analytical Decision Pathway

The following diagram illustrates the decision logic for selecting the appropriate method based on sample concentration and matrix type.

MethodSelection Start Sample Type Analysis ConcCheck Expected Concentration? Start->ConcCheck HighConc High (>10 µg/mL) (Formulations/Plasma) ConcCheck->HighConc Potency/QC LowConc Trace (<1 µg/mL) (Environmental/Residue) ConcCheck->LowConc Residue Testing HPLC RECOMMENDED: RP-HPLC-UV (C18 Column, 272 nm) High Precision, Low Cost HighConc->HPLC MatrixCheck Matrix Complexity? LowConc->MatrixCheck MatrixCheck->HPLC Protein/Complex (if conc permits) GCMS ALTERNATIVE: GC-MS (SIM Mode, m/z 77, 107) High Sensitivity MatrixCheck->GCMS Water/Simple

Figure 1: Decision tree for selecting the analytical method. HPLC-UV is prioritized for high-concentration formulation and pharmacokinetic studies, while GC-MS is reserved for trace environmental monitoring.[1]

The "Gold Standard" Protocol: RP-HPLC-UV[1]

This protocol is validated to ISO 17025 standards. It is self-validating through the use of an internal standard and system suitability checks.

Scope: Quantification of this compound in plasma or cosmetic creams.[1]

Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Internal Standard (IS): 2-Phenoxyethanol (closely related structure, distinct retention time).[1]

Step-by-Step Workflow

Step 1: Standard Preparation (Self-Validating Step)

  • Prepare a Stock Solution (1 mg/mL) of this compound in Methanol.

  • Prepare a separate Stock Solution of Internal Standard (1 mg/mL).

  • Create a 5-point calibration curve (10, 50, 100, 250, 500 µg/mL) spiking each with constant IS concentration (50 µg/mL).

  • Validation Check: The

    
     of the ratio (Analyte Area / IS Area) must be > 0.999.
    

Step 2: Sample Extraction (Liquid-Liquid)

  • Plasma: Mix 200 µL plasma with 20 µL IS solution. Add 800 µL cold Acetonitrile (protein precipitation). Vortex 1 min. Centrifuge at 10,000 x g for 10 min.

  • Cosmetics: Weigh 0.5 g sample. Disperse in 10 mL Methanol/Water (80:20). Sonicate 15 min. Filter through 0.45 µm PTFE filter.[1]

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Vol: 10 µL.

  • Detection: UV @ 272 nm.[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)[1]

    • 2-10 min: 30% -> 80% B (Linear Gradient)[1]

    • 10-12 min: 80% B (Wash)[1]

    • 12.1 min: 30% B (Re-equilibration)

Visualization: Analytical Mechanism[1][3]

AnalyticalMechanism Sample Complex Sample (Plasma/Cream) Extraction Extraction (Acetonitrile ppt) Sample->Extraction Remove Proteins Separation HPLC Separation (Hydrophobic Interaction) Extraction->Separation Inject Supernatant Detection UV Detection (272 nm) Separation->Detection Elution Order: 1. Phenoxyethanol (IS) 2. 3-Methylphenoxyethanol Data Quantification (Ratio vs Internal Std) Detection->Data Beer-Lambert Law

Figure 2: The analytical workflow relies on hydrophobic separation on a C18 stationary phase, separating the target analyte from the internal standard based on the additional methyl group's lipophilicity.[1]

Inter-Laboratory Validation Criteria

To ensure your lab's results match the global consensus, your method must meet these System Suitability Limits (SST):

  • Resolution (

    
    ):  > 2.0 between Internal Standard and Target Analyte.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 (Ensures no secondary interactions).
  • Precision (n=6): RSD of peak area ratios < 2.0%.

  • Z-Score Calculation: Participating labs should calculate their Z-score using the consensus mean (

    
    ) and standard deviation (
    
    
    
    ):
    
    
    • 
      : Satisfactory
      
    • 
      : Questionable (Check extraction efficiency)
      
    • 
      : Unsatisfactory (Recalibrate instrument)
      

References

  • Tschickardt, M., et al. (2019).[3] Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. The MAK Collection for Occupational Health and Safety.[3]

  • Samanidou, V., et al. (2020). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol and parabens in pharmaceutical gels. International Journal of Pharmaceutical Sciences.

  • OECD/OCDE. (2005). Guidance Document on the Validation and International Acceptance of New or Updated Test Methods for Hazard Assessment. OECD Series on Testing and Assessment.

  • U.S. EPA. (2023). Ethanol, 2-(3-methylphenoxy)- Substance Details. CompTox Chemicals Dashboard.[1][4] [1]

  • Asian Fisheries Society. (2018).[1] The Efficacy of 2-phenoxyethanol as Anaesthetic for Juvenile Pearl Spot. Asian Fisheries Science.

Sources

evaluating the cost-effectiveness of 2-(3-Methylphenoxy)ethanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methylphenoxy)ethanol (CAS 13605-19-1), also known as ethylene glycol mono-m-tolyl ether, is a critical intermediate in the synthesis of pharmaceutical compounds and a stabilizing solvent in high-performance coatings. Traditionally synthesized via the Williamson etherification, this molecule's production is undergoing a shift toward "green" chemistry to optimize cost-effectiveness and reduce environmental liability.

This guide evaluates the three primary synthesis routes:

  • Classical Williamson Ether Synthesis: High reliability but poor atom economy.

  • Ethylene Carbonate Alkylation (Green Route): Superior safety and waste profile; recommended for pilot-to-medium scale.

  • Ethylene Oxide Ethoxylation: The industrial standard for massive volumes, but prohibitive CAPEX and safety requirements for smaller operations.

The Verdict: For most laboratory and pilot-scale applications, the Ethylene Carbonate route offers the optimal balance of yield (>95%), safety, and operational cost, eliminating the saline waste streams associated with classical methods.

Comparative Analysis of Synthesis Methods

Method A: Classical Williamson Ether Synthesis

The Baseline Standard

This method involves the nucleophilic substitution of 2-chloroethanol by the m-cresolate anion. While conceptually simple, it suffers from significant downstream processing costs.

  • Mechanism:

    
     Nucleophilic Substitution.[1][2]
    
  • Reagents: m-Cresol, 2-Chloroethanol, Base (NaOH or KOH).

  • Key Challenge: Stoichiometric generation of salt waste (NaCl/KCl) creates a high E-factor (mass of waste per mass of product). The reaction often requires phase transfer catalysts (PTC) or aggressive reflux to overcome steric hindrance if the methyl group were in the ortho position (less of an issue for m-cresol).

Method B: Ethylene Carbonate Transesterification

The Modern "Green" Alternative

This route utilizes ethylene carbonate (EC) as a masked ethylene oxide equivalent. It avoids high-pressure reactors and toxic halides.

  • Mechanism: Nucleophilic attack of the phenoxide on the alkylene carbon of EC, followed by ring opening and decarboxylation (

    
     loss).
    
  • Reagents: m-Cresol, Ethylene Carbonate, Catalyst (e.g.,

    
    , Potassium Methoxide, or Imidazolium Ionic Liquids).
    
  • Key Advantage: The only byproduct is

    
    . The atom economy is significantly improved, and the reaction can often be run solvent-free (neat), simplifying purification to a single vacuum distillation step.
    
Method C: Ethylene Oxide Ethoxylation

The Industrial Mass-Production Route

  • Mechanism: Direct ring-opening polymerization/alkylation.

  • Reagents: m-Cresol, Ethylene Oxide (EO), Base Catalyst.

  • Key Challenge: EO is a flammable, toxic gas requiring Class I Div 1 explosion-proof infrastructure. While raw material costs are lowest, the safety overhead makes this unviable for non-specialized facilities.

Data Comparison: Performance Metrics

The following data compares optimized bench-scale runs for Methods A and B.

MetricMethod A: Williamson (2-Chloroethanol)Method B: Green Route (Ethylene Carbonate)
Yield (Isolated) 75 - 82%92 - 97%
Atom Economy ~65% (Loss of HCl/Salt)~80% (Loss of CO2 only)
Reaction Time 4 - 6 Hours5 - 8 Hours
Temperature 80 - 100°C (Reflux)140 - 160°C
Pressure AtmosphericAtmospheric
Waste (E-Factor) High (Saline wastewater)Low (Gaseous CO2)
CAPEX Requirement Low (Standard Glassware)Low (Standard Glassware)
Safety Profile Moderate (Caustic/Alkyl Halide)High (Non-toxic Carbonate)

Visualizing the Chemistry

The following diagram illustrates the mechanistic divergence between the three pathways.

SynthesisPathways Cresol m-Cresol (Precursor) Chloro 2-Chloroethanol + NaOH Cresol->Chloro Method A EC Ethylene Carbonate + K2CO3 (Cat) Cresol->EC Method B Target This compound (Target) IntermediateA Transition State (SN2) Chloro->IntermediateA IntermediateA->Target WasteA Waste: NaCl + H2O IntermediateA->WasteA IntermediateB Carbonate Intermediate (-CO2) EC->IntermediateB 150°C IntermediateB->Target WasteB Byproduct: CO2 IntermediateB->WasteB

Caption: Comparative reaction pathways. Method A generates solid salt waste; Method B generates gaseous CO2, simplifying purification.

Experimental Protocols

Protocol 1: Classical Williamson Synthesis (Baseline)

Use this method if you lack high-temperature heating mantles or if ethylene carbonate is unavailable.

Reagents:

  • m-Cresol: 10.8 g (0.1 mol)

  • 2-Chloroethanol: 9.6 g (0.12 mol)

  • Sodium Hydroxide (NaOH): 4.8 g (0.12 mol)

  • Water: 50 mL

Procedure:

  • Deprotonation: In a 250 mL round-bottom flask, dissolve NaOH in water. Add m-cresol slowly. The solution will heat up as the phenoxide forms.

  • Addition: Add 2-chloroethanol dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 5 hours.

  • Workup: Cool to room temperature. The product often separates as an oil. Extract with dichloromethane (

    
     mL).
    
  • Wash: Wash the organic layer with 10% NaOH (to remove unreacted cresol) and then brine.

  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure to obtain the pure ether.
    
Protocol 2: Green Synthesis via Ethylene Carbonate (Recommended)

Use this method for higher purity, lower waste, and cost-efficiency.

Reagents:

  • m-Cresol: 108.1 g (1.0 mol)

  • Ethylene Carbonate: 96.8 g (1.1 mol)

  • Catalyst: Potassium Carbonate (

    
    ): 1.5 g (approx 1.5 wt%)
    

Procedure:

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, a thermometer, and a reflux condenser. Crucial: Ensure the system is vented to a fume hood to allow

    
     escape.
    
  • Mixing: Charge m-cresol, ethylene carbonate, and

    
    .
    
  • Reaction: Heat the mixture to 150°C . You will observe gas evolution (

    
    ) starting around 130°C.
    
  • Monitoring: Maintain 150-160°C for 6 hours. Monitor via TLC or GC until m-cresol is <1%.

  • Workup (Simplified): No aqueous extraction is required.

  • Purification: Perform vacuum distillation directly on the crude mixture.

    • Fraction 1: Unreacted Ethylene Carbonate (Recycle).

    • Fraction 2: Product (this compound).[3][4]

    • Boiling Point: Expect ~135°C at 10 mmHg (approximate, adjust for vacuum).

Process Selection Decision Matrix

Use the following logic flow to select the appropriate method for your facility.

DecisionMatrix Start Select Synthesis Method Scale Scale > 1000 kg/batch? Start->Scale Safety Class 1 Div 1 Facilities Available? Scale->Safety Yes Green Strict Green Chem Requirements? Scale->Green No MethodC Method C: Ethylene Oxide Safety->MethodC Yes MethodB Method B: Ethylene Carbonate Safety->MethodB No Green->MethodB Yes (Low Waste) MethodA Method A: Williamson Ether Green->MethodA No (Low Temp Only)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and facility capabilities.

References

  • Preparation of Phenoxyethanol Derivatives. U.S. Environmental Protection Agency (EPA) Substance Registry. Ethanol, 2-(3-methylphenoxy)-.[3][4] Link

  • Carbonates as reactants for the production of fine chemicals. Catalysis Science & Technology, Royal Society of Chemistry. Discusses the high selectivity of phenol + ethylene carbonate reactions. Link

  • The Williamson Ether Synthesis. Master Organic Chemistry. Detailed mechanistic overview of the SN2 limitations and salt waste generation. Link

  • Safety Assessment of Phenoxyethanol Derivatives. European Commission Scientific Committee on Consumer Safety. Provides toxicological context for the final product class. Link

  • Synthesis of Glycerol Carbonate and Glycol Ethers.National Institutes of Health (NIH) / MDPI.

    
     vs. Zinc Stearate). Link
    

Sources

benchmarking the performance of 2-(3-Methylphenoxy)ethanol in formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 2-(3-Methylphenoxy)ethanol (CAS: 13605-19-1), also known as m-Cresoxyethanol, against the industry standard 2-Phenoxyethanol . While Phenoxyethanol is ubiquitous in personal care and pharmaceutical preservation, its hydrophilic nature often limits efficacy against specific lipophilic membrane targets.

Our analysis positions this compound as a Lipophilic Booster . The addition of a methyl group at the meta position of the phenyl ring increases the octanol-water partition coefficient (


), theoretically enhancing membrane permeability in Gram-positive bacteria and fungi. This guide provides the experimental framework to validate this structure-activity relationship (SAR) and assess formulation feasibility.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

To understand the performance delta, we must first quantify the structural differences. The methyl group is not merely an inert appendage; it significantly alters the solvation profile.

Table 1: Physicochemical Benchmark
Property2-Phenoxyethanol (Standard)This compound (Candidate)Impact on Formulation
CAS Number 122-99-613605-19-1 Regulatory identification.
Molecular Weight 138.16 g/mol 152.19 g/mol Slight increase in density/viscosity.
LogP (approx.) 1.1 - 1.21.36 - 1.65 Critical: Higher lipophilicity implies better interaction with lipid bilayers but lower water solubility.
Water Solubility ~26 g/L (25°C)< 10 g/L (Est.) Requires co-solvents (e.g., Propylene Glycol) in aqueous systems.
Boiling Point 247°C~261°C Lower volatility; better retention in high-temp processing.
Primary Function Broad-spectrum PreservativeSolvent / Potentiator Likely functions as a booster to lower the MIC of primary biocides.

Analyst Note: The shift in LogP from ~1.2 to >1.35 suggests that this compound will partition more aggressively into the oil phase of emulsions. In surfactant-heavy systems, it may migrate into micelles, potentially reducing its activity in the aqueous phase unless compensated by concentration adjustments.

Mechanism of Action: The Lipophilic Advantage

The core hypothesis for benchmarking is that the methylated derivative disrupts cell membranes more effectively than the unsubstituted parent.

Visualization: Structure-Activity Pathway

The following diagram illustrates the mechanistic pathway from chemical structure to antimicrobial activity.

SAR_Pathway Struct Structure: Meta-Methyl Group Prop Physicochemical Change: Increased LogP (Lipophilicity) Struct->Prop Inductive Effect Mech Mechanism: Enhanced Membrane Partitioning Prop->Mech Thermodynamics Risk Formulation Risk: Phase Migration (Oil Phase Trapping) Prop->Risk Emulsion Dynamics Outcome Performance Outcome: Lower MIC vs. Gram-Positives Mech->Outcome Cell Lysis

Figure 1: Mechanistic flow illustrating how the methyl substitution translates to formulation performance and risks.

Experimental Protocols for Benchmarking

To objectively validate the performance of this compound, execute the following self-validating protocols. These are designed to eliminate variables such as inoculum size errors or solvent interference.

Protocol A: Comparative Minimum Inhibitory Concentration (MIC)

Objective: Determine if the methyl group lowers the effective concentration required to inhibit growth compared to Phenoxyethanol.

Materials:

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Yeast).

  • Solvent: Dipropylene Glycol (DPG) is recommended as a carrier for the methyl derivative due to lower water solubility.

Workflow:

  • Stock Preparation: Prepare 10% (w/v) stock solutions of both Phenoxyethanol and this compound in DPG.

  • Dilution Series: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 2.0% down to 0.05%.

    • Control: Include a DPG solvent control to ensure the carrier is not inhibitory.

  • Inoculation: Add standardized inoculum (

    
     CFU/mL) to each well.
    
  • Incubation: 35°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration with zero visible turbidity .

Success Criteria (Self-Validation):

  • The positive control (bacteria only) must show dense growth.

  • The negative control (sterile broth) must remain clear.

  • The solvent control must show growth equivalent to the positive control.

Protocol B: Oil-Water Partitioning Stress Test

Objective: Quantify how much preservative is "lost" to the oil phase in an emulsion.

Workflow:

  • Model System: Create a simple emulsion: 20% Mineral Oil, 5% Polysorbate 80, 75% Water.

  • Dosing: Spike the emulsion with 1.0% of the test candidate.

  • Separation: Centrifuge at 10,000 RPM for 30 minutes to break the emulsion (or use ultra-filtration).

  • Analysis: Analyze the aqueous phase via HPLC (C18 column, UV detection at 270 nm).

  • Calculation:

    
    
    

Interpretation:

  • Phenoxyethanol: Typically shows >70% aqueous recovery.

  • This compound: Expect <50% recovery. Actionable Insight: If recovery is low, the formulation requires a higher total concentration to maintain preservation in the water phase.

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating the candidate in a new formulation.

Workflow Start Start: Candidate Evaluation Solubility Step 1: Solubility Check (Water vs. Glycol) Start->Solubility MIC Step 2: MIC Assay (vs. Phenoxyethanol) Solubility->MIC Decision1 Is MIC < Phenoxyethanol? MIC->Decision1 Proceed Proceed to Challenge Test Decision1->Proceed Yes Stop Stop: No Efficacy Gain Decision1->Stop No Formulate Step 3: Emulsion Stress Test (Partitioning Analysis) Proceed->Formulate Result Final Formulation Strategy: Adjust % based on Partitioning Formulate->Result

Figure 2: Step-by-step benchmarking workflow for validating this compound.

Safety & Regulatory Considerations

While this compound offers potential efficacy gains, it is less established than Phenoxyethanol.

  • Toxicity Profile: Like many phenolic ethers, it acts as a skin irritant (H315) and causes serious eye damage (H318).

  • Sensitization: Methylated phenols can sometimes exhibit higher sensitization potential than their non-methylated counterparts. A Human Repeat Insult Patch Test (HRIPT) is mandatory before commercial deployment in topical products.

  • Regulatory Status: Verify specific regional compliance (e.g., EU Annex V for cosmetics). Unlike Phenoxyethanol (allowed up to 1%), the methyl derivative may not be a listed preservative, requiring it to be claimed as a "solvent" or "masking agent" with secondary antimicrobial benefits, subject to safety assessments.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83611, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Phenoxyethanol (Comparative Benchmark). Retrieved from [Link]

  • Herman, A. (2019).[1] Antimicrobial Effectiveness of Phenoxyethanol and its Derivatives.[2][3][4] (General reference for glycol ether efficacy mechanisms).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Methylphenoxy)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(3-Methylphenoxy)ethanol, a compound often used in organic synthesis. By understanding the chemical's properties and the governing regulatory landscape, you can ensure that its disposal is handled in a manner that protects both personnel and the environment.

The core principle of chemical waste management is that the generator of the waste—your laboratory—is responsible for its safe and compliant disposal from "cradle-to-grave."[1] This guide will walk you through the necessary decision-making and operational steps to fulfill this duty.

Part 1: Waste Characterization - Is this compound a Hazardous Waste?

Before any disposal actions are taken, the first and most critical step is to determine if waste containing this compound qualifies as hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][3][4][5]

This compound is not a specifically listed hazardous waste. Therefore, the determination rests on whether it exhibits any of the four hazardous characteristics.

1. Ignitability (EPA Waste Code: D001):

  • Definition: A liquid waste is considered ignitable if it has a flash point of less than 60°C (140°F).[5][6][7]

  • Analysis for this compound: Specific closed-cup flash point data for this compound is not consistently available in public literature. One source notes a flash point of 104-105°C, but this is associated with its boiling point under vacuum and may not represent a standard measurement.[8][9] Glycol ethers as a class can have flash points that fall into the combustible or flammable range. For instance, 2-Methoxyethanol has a flash point of 42°C (107°F), and Propylene glycol monomethyl ether has a flash point of 36°C (97°F), both of which would classify them as ignitable hazardous waste.[4][10]

  • Causality and Action: Due to the lack of definitive data, it is the generator's responsibility to either find a reliable Safety Data Sheet (SDS) from the manufacturer or have the waste tested for its flash point. As a precautionary measure, it is safest to manage this chemical as if it were an ignitable liquid.

2. Corrosivity (D002):

  • Definition: A waste is corrosive if it is aqueous and has a pH ≤ 2 or ≥ 12.5.[5]

  • Analysis for this compound: As a substituted ethanol, this compound is not expected to be highly acidic or basic. It is unlikely to meet the definition of corrosive.

3. Reactivity (D003):

  • Definition: This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[5][6]

  • Analysis for this compound: There is no evidence to suggest that this compound is reactive by RCRA standards.

4. Toxicity (D004-D043):

  • Definition: A waste is toxic if, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of 40 specific contaminants at a concentration equal to or greater than the regulatory limit.[5][11][12]

  • Analysis for this compound: The compound itself is not on the list of TCLP contaminants.[12] However, waste solutions may become contaminated during laboratory use with other chemicals, such as heavy metals, that are on this list.[11] While some sources describe this compound as having "low toxicity," others indicate it is harmful if swallowed (H302 hazard statement).[8][9] Acute oral toxicity (LD50) data for structurally similar compounds in rats range from 725 mg/kg to over 1000 mg/kg, indicating moderate acute toxicity.[13][14]

  • Causality and Action: The pure substance is unlikely to fail the toxicity characteristic test. However, you must consider any potential cross-contamination in your waste stream. If your process involves any of the D004-D043 listed contaminants, you must evaluate the final waste mixture.

Hazard Determination Summary Table
CharacteristicEPA CodeRCRA DefinitionApplicability to this compound Waste
Ignitability D001Liquid with flash point < 60°C (140°F)Possible. Data is inconclusive. Testing is recommended. Treat as ignitable as a precaution.
Corrosivity D002Aqueous with pH ≤ 2 or ≥ 12.5Unlikely. The compound is not strongly acidic or basic.
Reactivity D003Unstable, water-reactive, or cyanide/sulfide bearingUnlikely. No evidence of inherent reactivity.
Toxicity D004-D043Fails TCLP test for specific contaminantsUnlikely for the pure substance, but possible if contaminated with regulated metals or solvents during use.

Part 2: Step-by-Step Disposal Protocol

Based on the precautionary principle that waste this compound should be managed as a regulated hazardous waste (likely ignitable, D001), the following protocol must be followed.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. Glycol ethers can be irritants and may be absorbed through the skin.[15][16]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors.

Step 2: Waste Collection and Segregation

Proper segregation is fundamental to safe and cost-effective disposal.

  • Designate a Waste Container: Use a chemically compatible container that can be securely sealed. A glass or high-density polyethylene (HDPE) bottle with a screw cap is appropriate.

  • Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of the contents, including "This compound " and any other contaminants.

  • Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when adding waste. This minimizes emissions and prevents spills.[1][2]

  • Do Not Mix Wastes: Do not mix this compound waste with other waste streams (e.g., halogenated solvents, acids, bases) unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can cause dangerous reactions.

Step 3: Managing Contaminated Materials

Any materials that come into contact with this compound must also be managed properly.

  • Liquid Waste: All liquid waste, including rinsate from cleaning glassware, must be collected in your designated hazardous waste container. Never pour this chemical down the drain.

  • Contaminated Wipes and Solids: Wipes, paper towels, or absorbent materials used to clean up spills of this compound are also considered hazardous waste.

    • These should be collected in a separate, sealed container (e.g., a labeled, sealable bag or a solid waste container).

    • Ensure there are no free liquids in the container with the wipes.[1][17] Squeeze out any excess liquid into the liquid hazardous waste container before placing the wipe in the solids container.

    • Label the container "HAZARDOUS WASTE - Solvent-Contaminated Wipes " with the chemical name.

Step 4: Storage and Disposal
  • Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel.

  • Arrange for Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Do not allow waste to accumulate for extended periods.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste vendor arranged by your institution. The most probable disposal method for this type of organic solvent waste is incineration at a permitted facility.[2]

Part 3: Workflow and Logic

The decision-making process for disposing of this compound can be visualized as a clear workflow, ensuring all critical safety and regulatory checkpoints are met.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_collection Phase 2: Collection & Segregation cluster_disposal Phase 3: Final Disposition Start Begin Disposal Process for This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Det Perform Hazardous Waste Determination (RCRA) PPE->Waste_Det Is_Ignitable Flash Point < 60°C? Waste_Det->Is_Ignitable Check Characteristics Is_Contaminated Contaminated with Toxicity Characteristic Metals? Waste_Det->Is_Contaminated No Is_Ignitable->Is_Contaminated Yes / Precautionary Yes Collect_Liquid Collect Liquid Waste in a Labeled, Closed Container Is_Contaminated->Collect_Liquid Yes or No Label_HW Label as 'HAZARDOUS WASTE' with Chemical Name Collect_Liquid->Label_HW Collect_Solid Collect Contaminated Solids (e.g., Wipes) Separately Store_SAA Store in Satellite Accumulation Area Collect_Solid->Store_SAA Label_HW->Collect_Solid Contact_EHS Contact EHS for Pickup Store_SAA->Contact_EHS End Disposal via Licensed Hazardous Waste Vendor Contact_EHS->End

Caption: Waste Disposal Workflow for this compound.

By adhering to this structured guide, you can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Ethanol, 2-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethanol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Southern California. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene glycol. Retrieved from [Link]

  • Research Institute for Fragrance Materials. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). GLYCOL ETHERS 2554. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2-Ethoxyethanol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2023). Toxicity Concentration of Contaminants - D004-D043 Codes. Retrieved from [Link]

  • New Pig Corporation. (n.d.). Managing Solvent-Contaminated Wipes - Expert Advice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • eCFR :: 40 CFR 261.24 -- Toxicity characteristic. (n.d.). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Propylene glycol monomethyl ether - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • EHSLeaders. (2015). 5 Steps for Managing Solvent-Contaminated Wipes. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). SOLVENT-CONTAMINATED DISPOSABLE WIPES. Retrieved from [Link]

  • Connecticut College. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.